molecular formula C11H15N3O2S B3929458 N-butyl-N'-(4-nitrophenyl)thiourea

N-butyl-N'-(4-nitrophenyl)thiourea

Cat. No.: B3929458
M. Wt: 253.32 g/mol
InChI Key: RHTAXRZMJSEZJV-UHFFFAOYSA-N
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Description

N-butyl-N'-(4-nitrophenyl)thiourea is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-butyl-N'-(4-nitrophenyl)thiourea is 253.08849790 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-butyl-N'-(4-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N'-(4-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butyl-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-2-3-8-12-11(17)13-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTAXRZMJSEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Molecular Recognition: A Guide to Thiourea Hydrogen Bond Donor Acidity and pKa

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Thiourea in Molecular Interactions

In the intricate world of molecular recognition, the hydrogen bond stands as a paramount force, governing everything from the structure of DNA to the efficacy of pharmaceuticals. Within the vast arsenal of functional groups capable of forming these critical interactions, the thiourea moiety has emerged as a uniquely powerful and versatile hydrogen bond (H-bond) donor.[1][2] Its prevalence in organocatalysis and medicinal chemistry is not accidental; it stems from the group's ability to form strong, directional, and often dual hydrogen bonds with a variety of acceptors like carbonyls, phosphonates, and other anions.[1][3][4]

This guide provides a deep dive into the core principle that governs the strength of these interactions: the hydrogen bond donor acidity of the thiourea N-H protons. We will explore how this property is quantified using pKa values, the structural factors that modulate it, and the experimental and computational methods used for its determination. For researchers in drug development and catalysis, a thorough understanding of thiourea pKa is not merely academic—it is a predictive tool for designing more potent catalysts, more effective anion receptors, and drugs with superior binding affinity to their biological targets.[5][6][7]

Section 1: The Thiourea Moiety as a Superior Hydrogen Bond Donor

The efficacy of the thiourea group as an H-bond donor is rooted in its distinct electronic and structural characteristics. Unlike its oxygen-containing counterpart, urea, thiourea is generally a more acidic and therefore stronger hydrogen-bond donor.[1][8] This seemingly counterintuitive fact, given oxygen's higher electronegativity, arises from the electronic properties and steric size of the sulfur atom, which leads to the amino groups being more positively charged.[1]

A key feature of N,N'-disubstituted thioureas is their ability to act as a "dual" or "bifunctional" H-bond donor.[2][9] The two N-H protons are often oriented in a coplanar fashion, allowing them to form a "clamp-like" binding motif with a single acceptor atom or group.[1] This chelation-like effect significantly enhances the binding strength and specificity compared to a single H-bond donor.

Caption: Dual hydrogen-bond donation from a thiourea to an anionic acceptor (X⁻).

Section 2: Quantifying H-Bond Acidity with pKa

While thioureas are primarily leveraged for their H-bond donating capabilities rather than as Brønsted acids that release a proton, their equilibrium acidity (pKa) serves as an excellent quantitative measure of this donating strength.[7][10] The pKa value is measured in a non-aqueous, polar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), to isolate the intrinsic acidity of the N-H proton without interference from water.

A lower pKa value in DMSO signifies a more acidic N-H proton. This increased acidity directly translates to a greater ability to donate a hydrogen bond.[7] Therefore, the pKa scale in DMSO provides a reliable ranking of the H-bond donating power of a series of thiourea derivatives.[10] There is often an excellent linear free-energy relationship (LFER) between the pKa of a thiourea catalyst and its activity or the enantioselectivity it imparts in a reaction.[7]

The Impact of Substituents on Acidity

The H-bond donor acidity of a thiourea can be precisely tuned by modifying the substituents on the nitrogen atoms (typically aryl groups in N,N'-diarylthioureas). The key principle is straightforward:

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -NO₂) to the aryl rings withdraws electron density from the thiourea core. This stabilizes the conjugate base that would form upon deprotonation, thereby increasing the acidity of the N-H protons and lowering the pKa.[5][10] The most famous example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is a highly effective organocatalyst due to the powerful electron-withdrawing effect of the eight trifluoromethyl groups.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) push electron density into the thiourea core, destabilizing the conjugate base and making the N-H protons less acidic, which results in a higher pKa.

Caption: Experimental workflow for pKa determination by UV-spectrophotometric titration.

Computational Methods for pKa Prediction

In parallel with experimental work, computational chemistry offers powerful tools for predicting pKa values, providing rapid screening of new catalyst or drug candidates. [11][12]These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. [11]

  • Methodology: The process involves using a thermodynamic cycle where the free energies of the protonated thiourea and its conjugate base are calculated in both the gas phase and in solution.

    • Quantum Mechanics (QM): Electronic structure methods, particularly Density Functional Theory (DFT), are used to optimize the geometries and calculate the gas-phase free energies of the species. [13][14] * Solvation Models: Since deprotonation is highly sensitive to solvent effects, the gas-phase energies are corrected using a solvation model. The Polarizable Continuum Model (PCM) is a common choice, treating the solvent as a continuous dielectric medium. [11][13]More advanced methods can also be employed.

  • Advantages: Computational methods are cost-effective and allow for the rapid evaluation of a large number of derivatives before committing to synthesis. [14]They also provide insights into the electronic and structural features responsible for acidity.

  • Challenges: Achieving high accuracy requires careful selection of the theoretical level (functional and basis set) and the solvation model. The free energy of the solvated proton is a known challenge and is often handled using established experimental or high-level calculated reference values. [13]

Section 4: Applications in Drug Development and Catalysis

The ability to tune the H-bond donor acidity of thioureas has profound implications in applied chemistry.

  • Drug Development: The thiourea motif is a privileged structure in medicinal chemistry. [3]Its N-H groups can form crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes or receptors. [3][5]By modifying aryl substituents to optimize the pKa, medicinal chemists can enhance the binding affinity (potency) and selectivity of a drug candidate. For instance, thiourea derivatives have shown promise as anticancer agents by inhibiting various enzymes involved in carcinogenesis, where H-bonding to the target protein is a key interaction. [5][15]

  • Organocatalysis: In asymmetric organocatalysis, thioureas function as Lewis acids by activating electrophiles (like imines or nitroolefins) via hydrogen bonding. [1][9]The strength of this activation is directly related to the H-bond donor acidity. Catalysts with lower pKa values (e.g., Schreiner's thiourea) form stronger H-bonds with the substrate, leading to greater rate acceleration and often higher stereoselectivity. [7][10]This allows reactions to be performed under mild, metal-free conditions. [1]

Conclusion

The hydrogen bond donor acidity of the thiourea moiety, quantitatively expressed by its pKa in DMSO, is a fundamental parameter that dictates its function in both medicinal chemistry and organocatalysis. This guide has established that this acidity is not a fixed property but a tunable one, primarily controlled by the electronic nature of its N-substituents. Electron-withdrawing groups dramatically increase acidity (lower pKa), leading to more potent H-bond donation. Robust experimental methods, such as UV-spectrophotometric titration, provide accurate pKa values, while computational approaches offer a predictive framework for molecular design. For the modern chemical scientist, mastering the relationship between thiourea structure, pKa, and function is essential for the rational design of next-generation catalysts and therapeutics.

References

  • Berkessel, A., & Admacic, T. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters, 14(7), 1724-1727. [Link]

  • Khan, I., & Ibrar, A. (2019). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Dal Ben, D., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Medicinal Chemistry Communications. [Link]

  • Gornas, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. [Link]

  • Mendes, V., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]

  • Wikipedia contributors. (n.d.). Thiourea organocatalysis. In Wikipedia. [Link]

  • Alemán, J., & Parra, A. (2021). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules. [Link]

  • Weng, W., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A. [Link]

  • Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]

  • Kumar, D., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. [Link]

  • ResearchGate. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. [Link]

  • ResearchGate. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. [Link]

  • Heckmeier, P. J., et al. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). (a) Ureas and thioureas with their pK a values in DMSO. [Link]

  • Fujiki, R., et al. (2021). Recent Developments of Computational Methods for p K a Prediction Based on Electronic Structure Theory with Solvation Models. J. [Link]

  • Fujiki, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • ResearchGate. (2025). Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Roenfanz, H. F., et al. (2023). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. eScholarship. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Wiley Online Library. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

  • Columbia University Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

  • SlidePlayer. (n.d.). Thiourea, squaramide as H-Bond donor in asymmetric catalysis. [Link]

  • Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]

  • Evans, D. A. (n.d.). pKa's in water (or DMSO). [Link]

  • SciSpace. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. [Link]

  • Vargas, F., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. [Link]

  • PubMed. (2025). Synthesis of New N,N'-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors. [Link]

Sources

Electronic Tuning in Asymmetric Catalysis: Nitro-Substituted Thiourea Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Imperative

In the realm of non-covalent organocatalysis, nitro-substituted thioureas (and their fluoro-isosteres) represent the pinnacle of hydrogen-bond donor activation. These catalysts operate by explicitly lowering the LUMO energy of electrophiles through double hydrogen bonding, mimicking the oxyanion hole found in serine proteases.

While the 3,5-bis(trifluoromethyl)phenyl moiety (Schreiner's standard) is the most common implementation due to solubility, the nitro-group (


)  remains the ultimate electron-withdrawing group (EWG) for maximizing catalyst acidity (

). This guide details the design, synthesis, and application of these electron-deficient thioureas, focusing on the delicate balance between acidity , solubility , and self-aggregation .

Mechanistic Dynamics: The Dual Activation Model

The efficacy of these catalysts relies on "Dual Activation."[1] In bifunctional systems (e.g., Takemoto's catalyst), the thiourea moiety binds the electrophile (nitroolefin), while a tethered basic moiety (tertiary amine) activates the nucleophile.

The Tuning Principle

The acidity of the thiourea N-H protons dictates catalytic activity.

  • Phenyl Thiourea:

    
     (DMSO) – Weak donor.
    
  • 3,5-bis(CF_3) Thiourea (Schreiner):

    
     (DMSO) – Optimal balance.
    
  • 3,5-Dinitro Thiourea:

    
     (DMSO) – Hyper-active, but prone to aggregation.
    
Mechanism Diagram (Bifunctional Activation)

The following diagram illustrates the transition state assembly for a Michael addition, showing the simultaneous activation of the nitroolefin (electrophile) and diethyl malonate (nucleophile).

Takemoto_Mechanism cluster_0 Stereocontrolling Environment Cat Bifunctional Catalyst (Takemoto) Complex Transition State Assembly (Dual H-Bonding + Deprotonation) Cat->Complex Self-Assembly Sub1 Electrophile (Nitroolefin) Sub1->Complex H-Bond Activation (LUMO Lowering) Sub2 Nucleophile (Malonate) Sub2->Complex General Base Activation Prod Chiral Michael Adduct (High ee%) Complex->Prod C-C Bond Formation Prod->Cat Catalyst Release

Caption: Figure 1. Dual activation mode of bifunctional thiourea catalysts. The thiourea moiety (blue) clamps the nitro-group of the substrate, while the tertiary amine facilitates nucleophilic attack.

Structural Classes & Optimization

Monofunctional vs. Bifunctional
FeatureMonofunctional (Schreiner-Type)Bifunctional (Takemoto-Type)
Structure Bis-aryl thiourea (symm/asymm)Chiral scaffold + Basic amine tether
Role Pure Lewis Acid (H-bond donor)Lewis Acid + Brønsted Base
Co-catalyst Requires external base (e.g., TEA)Self-contained (Intramolecular)
Key Substituent 3,5-bis(

) or 3,5-di(

)
3,5-bis(

) (Standard)
Primary Use Diels-Alder, Friedel-CraftsMichael Addition, Henry Reaction
The Nitro vs. Trifluoromethyl Trade-off

While the prompt highlights "nitro-substituted" catalysts, researchers must understand why 3,5-bis(trifluoromethyl)phenyl is often preferred over 3,5-dinitrophenyl in practice:

  • Solubility: Nitro groups significantly decrease solubility in non-polar solvents (DCM, Toluene) required for tight ion-pairing.

  • Aggregation: The extreme acidity of dinitro-thioureas leads to intermolecular H-bonding (dimerization), shutting down the catalyst.

  • Solution: Use 3,5-bis(

    
    ) as a "nitro-mimic" for general use, and reserve 3,5-dinitro variants for stubborn, non-reactive electrophiles where maximum acidity is required.
    

Key Reaction Scopes & Data

The following data summarizes the performance of Takemoto's catalyst (3,5-bis(


) variant) in the Michael addition of malonates to nitroolefins.

Reaction: Diethyl malonate + trans-


-Nitrostyrene 

Michael Adduct
EntryR-Group (Nitroolefin)Time (h)Yield (%)ee (%)
1Phenyl (

)
248693
24-MeO-

488292
34-Cl-

248894
42-Furyl248091
5Cyclohexyl727588

Data aggregated from Takemoto et al. (2003) and subsequent optimization studies.

Experimental Protocols

Protocol A: Synthesis of Bifunctional Thiourea Catalyst

Target: 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.[2]

Reagents:

  • (1R,2R)-1,2-diaminocyclohexane (starting material)

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate (The "Electronic Tuner")

  • Formaldehyde / Formic acid (for Eschweiler-Clarke methylation)

Step-by-Step Methodology:

  • Mono-protection: Protect one amine of the diamine (e.g., Boc-protection) to desymmetrize.

  • Methylation: Perform Eschweiler-Clarke methylation on the free amine to generate the tertiary dimethylamine.

  • Deprotection: Remove the Boc group (TFA/DCM) to expose the primary amine.

  • Coupling (The Critical Step):

    • Dissolve the chiral amine (1.0 equiv) in anhydrous THF (0.1 M).

    • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C.

    • Note: If synthesizing the dinitro-analog , use 3,5-dinitrophenyl isothiocyanate. Handle with care as it is a potent sensitizer.[3]

    • Stir at Room Temp for 4 hours.

  • Purification: Flash chromatography (SiO2). Elute with Hexanes/EtOAc.

Protocol B: General Michael Addition Procedure
  • Mix: In a vial, combine nitroolefin (0.5 mmol) and the thiourea catalyst (10 mol%, 0.05 mmol).

  • Solvent: Add Toluene (1.0 mL). Toluene is preferred over polar solvents to maximize H-bond strength.

  • Nucleophile: Add diethyl malonate (0.75 mmol, 1.5 equiv).

  • Monitor: Stir at RT. Monitor by TLC (UV visualization for nitro-group).

  • Workup: Direct filtration through a silica plug to remove catalyst (or acid wash if recovering catalyst).

Workflow Diagram

Synthesis_Workflow Start Chiral Diamine Scaffold Step1 Step 1: Desymmetrization (Boc-Protection) Start->Step1 Step2 Step 2: Methylation (Tertiary Amine Formation) Step1->Step2 Step3 Step 3: Coupling with Ar-N=C=S (Isothiocyanate) Step2->Step3 Add Isothiocyanate Purify Purification (Flash Chromatography) Step3->Purify Final Active Catalyst (Ready for Screening) Purify->Final

Caption: Figure 2. Synthetic workflow for accessing bifunctional thiourea organocatalysts.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following checks:

  • NMR Titration (Binding Constant):

    • Dissolve catalyst in

      
      .
      
    • Titrate with tetrabutylammonium acetate (or the specific substrate).

    • Validation: Observe the downfield shift of the thiourea N-H protons (

      
       ppm indicates strong binding). If 
      
      
      
      is small, the catalyst may be aggregated or the solvent is too polar (e.g., DMSO/MeOH interference).
  • Aggregation Test:

    • Run the reaction at two different concentrations (e.g., 0.1 M and 0.01 M).

    • Result: If the reaction rate (

      
      ) drops non-linearly at higher concentrations, your catalyst is dimerizing. Switch from the nitro-analog to the bulky tert-butyl or CF3-analog to break aggregates.
      
  • Water Sensitivity:

    • While thioureas are generally water-tolerant, the nitro-Michael reaction is reversible. Excess water can hydrolyze the nitronate intermediate. Use anhydrous toluene for maximum enantioselectivity.

References

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Schreiner, P. R., & Wittkopp, A. (2002). "H-Bonding Additives Act Like Lewis Acid Catalysts."[3] Organic Letters.

  • Okino, T., et al. (2005). "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society.

  • Vakulya, B., et al. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts." Organic Letters.

  • Zhang, Z., & Schreiner, P. R. (2009).[4] "(Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition?" Chemical Society Reviews.

Sources

Introduction: The Thiourea Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics and Physicochemical Characterization of N-Alkyl-N'-Arylthioureas: A Technical Guide

Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

N-alkyl-N'-arylthioureas represent a privileged structural motif in medicinal chemistry and organocatalysis. Unlike their urea counterparts, the thiocarbonyl group (C=S) imparts unique electronic properties—specifically, higher polarizability, lower bond energy, and "soft" Lewis base character. These features drive their utility as hydrogen-bond donors in anion recognition, ligands for transition metals, and precursors for heterocyclic synthesis.

This guide moves beyond basic description, analyzing the physical forces—from tautomeric equilibria to crystal lattice energies—that dictate the behavior of these molecules in the flask and the biological target.

Synthesis Protocol: A Self-Validating Workflow

The most robust route to N-alkyl-N'-arylthioureas is the nucleophilic addition of a primary alkyl amine to an aryl isothiocyanate. This pathway is preferred over the reaction of aryl amines with alkyl isothiocyanates due to the generally higher electrophilicity of aryl isothiocyanates and the availability of diverse aniline precursors.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.[1] The driving force is the formation of the stable thioamide resonance structure. This reaction is generally quantitative and requires no external catalyst, making it an atom-economical "click" type transformation.

Standardized Protocol

Objective: Synthesis of N-butyl-N'-phenylthiourea (Representative Compound).

Reagents:

  • Phenyl isothiocyanate (1.0 equiv)

  • n-Butylamine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve phenyl isothiocyanate (10 mmol) in DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add n-butylamine (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; cooling prevents side reactions.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation (TLC): Monitor consumption of isothiocyanate (

    
     in 4:1 Hexane/EtOAc) and appearance of product (
    
    
    
    ).
  • Work-up: Evaporate solvent under reduced pressure. The residue is typically a solid.

  • Purification: Recrystallize from hot ethanol-water (8:2).

  • Quality Control: Measure Melting Point (Target: 63–65°C) and check

    
     NMR for the disappearance of the amine N-H signal and appearance of the thiourea N-H singlets.
    
Workflow Visualization

SynthesisWorkflow Start Reagents: Aryl-NCS + Alkyl-NH2 Reaction Nucleophilic Addition (DCM, 0°C -> RT, 3h) Start->Reaction Mix Check TLC Validation (Disappearance of NCS) Reaction->Check Monitor Check->Reaction Incomplete Workup Solvent Evaporation & Recrystallization Check->Workup Complete Product Pure N-alkyl-N'-arylthiourea Workup->Product Isolate

Caption: Figure 1. Step-by-step synthesis workflow for N-alkyl-N'-arylthioureas ensuring high purity and yield.

Structural Dynamics: Tautomerism

A critical physical property of thioureas is the thione-thiol tautomerism.[2] While the thione form is thermodynamically favored in the solid state and neutral solution due to the strong C=S bond energy relative to C=N, the thiol form becomes accessible upon complexation with soft metals (Cu, Ag, Hg) or in highly basic media.

  • Thione Form: Dominant in solid state; characterized by N-H proton donors.

  • Thiol Form: Favored in S-alkylation reactions; characterized by an S-H proton and C=N double bond character.

Tautomeric Equilibrium Diagram

Tautomerism Thione Thione Form (N-C=S) Stable Solid State Transition Proton Transfer Transition State Thione->Transition Solvent/pH assist Thiol Thiol Form (N=C-SH) Metal Binding / Basic pH Transition->Thiol Equilibrium

Caption: Figure 2. Thione-Thiol tautomeric equilibrium.[3] The thione form predominates in neutral organic solvents.

Spectroscopic Characterization

Accurate characterization relies on identifying specific vibrational and magnetic signatures. The "fingerprint" of an N-alkyl-N'-arylthiourea is defined by the anisotropy of the aryl ring and the deshielding effect of the thiocarbonyl group.

Table 1: Diagnostic Spectral Signatures
TechniqueParameterRange / ValueStructural Assignment
IR


Broad band; lower freq indicates H-bonding.
IR


Often coupled with C-N stretch; "Thioamide bands".

NMR


Highly deshielded singlet; solvent dependent.

NMR


Broad singlet or triplet (coupling to alkyl

).

NMR


Distinctive low-field signal; diagnostic for thiocarbonyl.

Expert Insight: In


 NMR, the 

protons often appear as broad signals due to quadrupole broadening by the

nucleus and exchange with solvent. Adding

causes these signals to disappear, confirming their exchangeable nature.

Solid-State Physics: Crystal Packing & H-Bonding

The melting point and solubility of these compounds are governed by their crystal packing. N-alkyl-N'-arylthioureas typically adopt a trans-cis conformation to maximize intermolecular hydrogen bonding.

  • H-Bonding Motif: The dominant interaction is the bifurcated

    
     dimer or 
    
    
    
    chain formation involving
    
    
    hydrogen bonds. The sulfur atom acts as a dual acceptor.
  • Melting Point Trends:

    • Aryl Substituents: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring increase the acidity of the N-H proton, strengthening intermolecular H-bonds and raising the melting point.

    • Alkyl Chain: Increasing alkyl chain length generally lowers the melting point initially due to disrupted packing efficiency ("paraffin effect"), but may rise again for very long chains due to van der Waals interactions.

Hydrogen Bonding Network Diagram

HBonding cluster_packing Crystal Lattice Motif MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor C=S) MolA->MolB H-Bond (Strong) N-H...S MolC Molecule C (Donor N-H) MolC->MolB H-Bond (Strong) N-H...S

Caption: Figure 3. Intermolecular Hydrogen Bonding logic (


) leading to centrosymmetric dimers or polymeric chains in the solid state.

Physicochemical Properties Summary

Table 2: Representative Physical Data
PropertyValue / TrendCausality
Solubility Soluble: DCM, Acetone, EtOHInsoluble: Water, HexaneModerate lipophilicity (LogP ~2-4). The polar C=S group requires polar organic solvents.
pKa ~12 - 13 (in DMSO)N-H protons are weakly acidic, enhanced by the electron-withdrawing aryl group.
Electronic Soft Lewis BaseThe Sulfur atom has a large HOMO coefficient, making it highly reactive toward soft metals (Cu+, Ag+, Hg2+).
Thermal Stable up to ~180°CDecomposition often yields isothiocyanates and amines (retro-synthesis).

References

  • Saeed, A., et al. "Synthesis, characterization and biological evaluation of some N-(2,4-dichloro-benzoyl)-N'-arylthioureas." Journal of Fluorine Chemistry, 2013.

  • Cushen, S., et al. "Thiourea Organocatalysis." Chemical Reviews, 2012.

  • Jaganyi, D., et al. "Kinetic and mechanistic study of the reaction of N,N'-dialkylthioureas with Platinum(II)." Dalton Transactions, 2005.

  • Cambridge Crystallographic Data Centre (CCDC). "Hydrogen bonding patterns in N,N'-disubstituted thioureas."

  • BenchChem. "Protocol: Synthesis of N-Substituted Thiourea Derivatives."[1] BenchChem Technical Notes, 2025.

Sources

An In-depth Technical Guide to the Molecular Weight and Isomeric Complexity of C11H15N3O2S

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular formula C11H15N3O2S, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple numerical value, this document delves into the critical nuances of its molecular weight, the significant challenge of isomerism, and the analytical strategies required for unambiguous characterization.

Deconstructing the Molecular Weight of C11H15N3O2S

The molecular formula C11H15N3O2S represents a specific combination of atoms: 11 carbon, 15 hydrogen, 3 nitrogen, 2 oxygen, and 1 sulfur. While the calculation of its molecular weight appears straightforward, a deeper understanding requires differentiating between several key concepts crucial for analytical accuracy.[1][2]

Average Molecular Weight vs. Monoisotopic Mass

For any given molecular formula, two mass values are of primary importance in scientific research:

  • Average Molecular Weight (Molar Mass): This is calculated using the weighted average of the atomic masses of each element, based on their natural isotopic abundance. It is the mass of one mole of the substance.[3] For C11H15N3O2S, the average molecular weight is 253.32 g/mol .[4] This value is typically used in stoichiometric calculations for bulk quantities of material.[2]

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[5][6] For C11H15N3O2S, the monoisotopic mass is 253.08849790 Da .[4] This value is of paramount importance in high-resolution mass spectrometry, where individual ions are measured.[7]

The distinction is critical; for small molecules, the difference may be slight, but for larger molecules or those containing elements with significant isotopic diversity, the discrepancy can be substantial.[5]

Calculation of Molecular Masses

The calculation is based on the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.06 u

Average Molecular Weight Calculation: (11 * 12.011) + (15 * 1.008) + (3 * 14.007) + (2 * 15.999) + (1 * 32.06) = 253.32 g/mol

For the monoisotopic mass, the masses of the primary isotopes are used:

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

  • ¹⁶O: 15.994915 Da

  • ³²S: 31.972071 Da

Monoisotopic Mass Calculation: (11 * 12.000000) + (15 * 1.007825) + (3 * 14.003074) + (2 * 15.994915) + (1 * 31.972071) = 253.088501 Da (Note: slight variations may exist based on the precision of the atomic masses used).[4]

The Core Challenge: Isomerism of C11H15N3O2S

A single molecular formula does not guarantee a single chemical structure. Compounds with the same molecular formula but different arrangements of atoms are known as isomers.[8][9] For C11H15N3O2S, several structural isomers exist, each with unique physicochemical properties and potentially distinct biological activities. This presents a significant challenge in synthesis, purification, and analysis, as each isomer must be treated as a unique chemical entity.

Prominent Isomers of C11H15N3O2S

Several isomers of C11H15N3O2S have been identified in chemical databases. The following table summarizes the key properties of three such isomers, highlighting their structural diversity.

Property Isomer A: 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide [4]Isomer B: N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide [10]Isomer C: 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid
2D Structure
ngcontent-ng-c2699131324="" class="ng-star-inserted">


IUPAC Name 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamideN-(5,6-dihydro-4H-cyclopenta[d][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid
CAS Number 1146290-38-1Not available160893-96-9
Molecular Weight 253.32 g/mol 253.32 g/mol 253.32 g/mol
Monoisotopic Mass 253.08849790 Da253.08849790 Da253.0885 Da
Topological Polar Surface Area (TPSA) 84.1 Ų100.4 Ų108.9 Ų
Hydrogen Bond Donor Count 132
Hydrogen Bond Acceptor Count 445
Predicted XLogP3-AA 0.5-0.22.9

Data sourced from PubChem and other chemical databases.

The differences in properties such as TPSA, hydrogen bond counts, and predicted lipophilicity (XLogP3-AA) strongly suggest that these isomers will exhibit different behaviors in biological systems and analytical separations.

Synthesis and Characterization: A Representative Protocol

The synthesis of a specific isomer requires a carefully designed reaction pathway. While detailed synthetic procedures for all isomers are beyond the scope of this guide, we present a representative synthesis for a related benzenesulfonamide derivative, illustrating the general principles that would apply. The characterization of the final product is paramount to confirm its identity and purity.

Exemplar Synthesis: N-Substituted Benzenesulfonamides

The synthesis of benzenesulfonamide derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[11]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Benzenesulfonyl_Chloride 3-Aminobenzenesulfonyl chloride Product 3-Amino-N-(1-methyl-2-pyrrolidinylidene) benzenesulfonamide (C11H15N3O2S) Benzenesulfonyl_Chloride->Product + Amine (in pyridine) Amine 1-Methyl-2-pyrrolidinimine HCl HCl

Caption: General synthesis of a substituted benzenesulfonamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine reactant (e.g., 1-methyl-2-pyrrolidinimine) in a suitable aprotic solvent such as pyridine, and cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride) dropwise to the cooled amine solution with continuous stirring. The use of pyridine as a solvent also serves to neutralize the HCl byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water to remove any residual pyridine hydrochloride, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

Biological Context and Potential Applications in Drug Development

The structural motifs present in the isomers of C11H15N3O2S are of significant interest in medicinal chemistry.

  • Sulfonamides: The benzenesulfonamide moiety (Isomer A) is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[12]

  • Thiadiazoles: The 1,3,4-thiadiazole ring (Isomer C) is a versatile heterocyclic scaffold known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]

  • Pyrrolidine Carboxamides: The pyrrolidine carboxamide structure (Isomer B) is a component of various biologically active molecules, including ligands for E3 ubiquitin ligases used in PROTAC technology.[16]

Given these precedents, isomers of C11H15N3O2S are likely candidates for screening in various drug discovery programs. For instance, a sulfonamide-containing isomer could be investigated as a potential inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and a key target in cancer therapy.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which an inhibitor targeting a tumor-associated enzyme like CA IX could exert its therapeutic effect.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis H⁺ Export Intracellular_Alkalosis Intracellular Alkalosis CAIX->Intracellular_Alkalosis pH Regulation Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Proliferation Cell Proliferation & Survival Intracellular_Alkalosis->Proliferation Drug_Resistance Drug Resistance Intracellular_Alkalosis->Drug_Resistance Inhibitor C11H15N3O2S Isomer (e.g., Sulfonamide) Inhibitor->CAIX Inhibition

Caption: Hypothetical inhibition of the CA IX pathway by a C11H15N3O2S isomer.

Analytical Workflow for Isomer Differentiation

Distinguishing between isomers of C11H15N3O2S is a non-trivial analytical task that requires a multi-faceted approach. Mass spectrometry alone cannot differentiate between compounds with the same molecular weight and formula.[17] A combination of chromatographic separation and spectroscopic analysis is essential.

The following workflow outlines a robust strategy for the separation and identification of these isomers.

G cluster_NMR For Isolated Fractions Start Mixture of C11H15N3O2S Isomers HPLC Chromatographic Separation (e.g., HPLC/UPLC) Start->HPLC UV_Vis UV-Vis Detection HPLC->UV_Vis Separated Peaks (Different RTs) MS High-Resolution Mass Spectrometry (HRMS) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C, HSQC, etc.) HPLC->NMR Fraction Collection Identification Unambiguous Isomer Identification UV_Vis->Identification Chromatographic & Spectroscopic Data MS_MS Tandem MS (MS/MS) Fragmentation MS->MS_MS Precursor Ion Selection (m/z 254.0958) MS_MS->Identification Unique Fragmentation Patterns NMR->Identification Definitive Structural Elucidation

Caption: Analytical workflow for the differentiation of C11H15N3O2S isomers.

Key Methodologies
  • High-Performance Liquid Chromatography (HPLC): Due to differences in polarity and structure, the isomers should have distinct retention times on a suitable HPLC column (e.g., C18). This allows for their physical separation.[18]

  • High-Resolution Mass Spectrometry (HRMS): Coupled with HPLC, HRMS can confirm that the separated peaks correspond to the correct elemental composition (C11H15N3O2S) by providing a highly accurate mass measurement.[19]

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 254.0958 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer. These patterns serve as fingerprints for structural identification.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive proof of structure, each isomer must be isolated in sufficient quantity and purity for NMR analysis. ¹H and ¹³C NMR spectra will reveal the precise connectivity and chemical environment of every atom in the molecule, allowing for unambiguous structural assignment.[18]

Conclusion

The molecular formula C11H15N3O2S, while seemingly simple, represents a complex analytical challenge due to the existence of multiple structural isomers. A thorough understanding of the distinctions between average molecular weight and monoisotopic mass is fundamental for accurate analysis. For professionals in drug development and chemical research, the ability to separate, identify, and characterize each isomer is not merely an academic exercise but a critical necessity. The unique properties and potential biological activities of each isomer demand a rigorous and multi-technique analytical approach, ensuring that any subsequent research is based on a well-defined and unambiguously identified chemical entity.

References

  • Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Separation Science.[Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.[Link]

  • Monoisotopic mass. Wikipedia.[Link]

  • How to Determine Molecular Weight? BYJU'S.[Link]

  • Exact mass vs molecular weight. Reddit r/Chempros.[Link]

  • N-(5,6-dihydro-4H-cyclopenta[d][1][6]thiazol-2-yl)-4-hydroxypyrrolidine-2-carboxamide. PubChem.[Link]

  • Molecular Weight Calculator (Molar Mass). GraphPad.[Link]

  • Differentiation of aminohydroxypropanesulfonic acid structural isomers using tandem mass spectrometry-based methods. ResearchGate.[Link]

  • Molecular Weight Calculator. Omni Calculator.[Link]

  • Molecular Weight Calculator. EndMemo.[Link]

  • How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate.[Link]

  • 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide. PubChem.[Link]

  • Isomers: structural, geometric & more. Khan Academy.[Link]

  • Isomers | Properties of carbon | Biology. Khan Academy on YouTube.[Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.[Link]

  • Synthesis and Characterization of Some New benzenesulfonamides. ResearchGate.[Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI.[Link]

  • Structural Isomers | Carbon and its compounds | Chemistry. Khan Academy on YouTube.[Link]

  • How to Identify Structural Isomers | Organic Chemistry Tutorial. YouTube.[Link]

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate.[Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.[Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. Semantic Scholar.[Link]

  • Isomerization and Properties of Isomers of Carbocyanine Dyes. MDPI.[Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry.[Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.[Link]

  • 4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. precisionFDA.[Link]

Sources

Methodological & Application

synthesis of N-butyl-N'-(4-nitrophenyl)thiourea from isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for High-Yield Isothiocyanate Derivatization

Introduction

Thiourea derivatives are highly valued scaffolds in medicinal chemistry, particularly for their antimicrobial and leishmanicidal activities[1]. Furthermore, N,N'-disubstituted thioureas containing electron-withdrawing aromatic groups serve as excellent hydrogen-bond donors for anion sensing and asymmetric organocatalysis[2]. This application note details the robust, high-yield synthesis of N-butyl-N'-(4-nitrophenyl)thiourea via the nucleophilic addition of n-butylamine to 4-nitrophenyl isothiocyanate.

Mechanistic Insights & Reaction Kinetics

The formation of thioureas from isothiocyanates and primary amines is a classical nucleophilic addition[3]. The efficiency and speed of this reaction are highly dependent on the electrophilicity of the isothiocyanate carbon.

In 4-nitrophenyl isothiocyanate, the strongly electron-withdrawing para-nitro group (-NO₂) exerts both inductive (-I) and resonance (-M) effects, significantly depleting electron density from the isothiocyanate carbon[3]. This renders it highly susceptible to nucleophilic attack by the lone pair of the aliphatic primary amine (n-butylamine).

The reaction proceeds via a transient zwitterionic intermediate, which rapidly undergoes intramolecular proton transfer to yield the thermodynamically stable thiourea[3]. Because of the activated nature of the electrophile, the reaction is typically quantitative, fast, and requires no external catalyst[2][3].

Mechanism A 4-Nitrophenyl Isothiocyanate (Electrophile) C Zwitterionic Intermediate A->C Nucleophilic Attack B n-Butylamine (Nucleophile) B->C D N-butyl-N'-(4-nitrophenyl)thiourea (Stable Product) C->D Proton Transfer

Figure 1: Nucleophilic addition mechanism forming the stable thiourea product.

Experimental Methodology

Self-Validating Protocol Design: This protocol is designed to minimize side reactions. Using anhydrous dichloromethane (DCM) prevents competitive hydrolysis of the highly activated isothiocyanate[4][5]. Dropwise addition of the amine at reduced temperatures controls the exotherm, ensuring high purity of the crude product and preventing the formation of symmetric bis-thioureas.

Materials Required:
  • 4-Nitrophenyl isothiocyanate: 1.0 equiv (Limiting reagent)

  • n-Butylamine: 1.05 equiv (Slight excess to ensure complete conversion)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Purification: Petroleum ether or Hexanes

  • Monitoring: TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere to exclude ambient moisture.

  • Dissolution: Dissolve 4-nitrophenyl isothiocyanate (e.g., 5.0 mmol, 901 mg) in 15 mL of anhydrous DCM[4]. Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Dilute n-butylamine (5.25 mmol, 384 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirring isothiocyanate solution over 10 minutes to control heat evolution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours[4][5]. Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The highly UV-active starting material spot will disappear, replaced by a lower-Rf thiourea spot.

  • Work-up: Once complete, remove the DCM under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is triturated with 20 mL of petroleum ether, stirred for 15 minutes, and filtered[4]. Wash the filter cake with an additional 10 mL of cold petroleum ether. Dry under high vacuum to afford the pure N-butyl-N'-(4-nitrophenyl)thiourea as a yellow solid.

Workflow Step1 1. Preparation Dissolve 4-nitrophenyl isothiocyanate in anhydrous DCM Step2 2. Addition Add n-butylamine dropwise at 0-5 °C Step1->Step2 Step3 3. Reaction Stir at room temperature for 1-2 hours Step2->Step3 Step4 4. Work-up Remove solvent under reduced pressure Step3->Step4 Step5 5. Purification Triturate with petroleum ether & filter Step4->Step5

Figure 2: Step-by-step experimental workflow for thiourea synthesis and purification.

Quantitative Data & Optimization Summary

The following table summarizes the typical reaction parameters and expected outcomes based on established literature methodologies for this class of compounds[1][2][5].

ParameterCondition A (Standard)Condition B (Green Alternative)Condition C (Mechanochemical)
Solvent Anhydrous DCMDioxane / EthanolNone (Solvent-free milling)
Temperature 0 °C to RTRTRT (Friction heat)
Reaction Time 1 - 2 hours24 - 48 hours30 - 60 minutes
Yield > 90%50 - 70%> 95%
Purity (Post-Trituration) > 98%~ 95%> 98%

Troubleshooting & Best Practices

  • Moisture Sensitivity: While 4-nitrophenyl isothiocyanate is more stable than its isocyanate analog, prolonged exposure to atmospheric moisture can lead to hydrolysis. Always store the reagent in a desiccator and rigorously use anhydrous solvents[5].

  • Bis-thiourea Formation: Using a large excess of amine is generally unnecessary and can complicate purification. A strict 1.0 : 1.05 stoichiometric ratio is optimal to prevent unwanted side reactions.

  • Coloration: The product typically exhibits a bright yellow hue due to the extended conjugation of the nitrophenyl system[1]. Dark orange or brown discoloration indicates degradation or impurities from the starting aniline; recrystallization from hot ethyl acetate or ethanol is recommended if this occurs.

References

Sources

Application Note: Colorimetric Detection of Fluoride Using Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Fluoride (


) plays a dual role in biology and industry. While beneficial for dental health at low concentrations, excess fluoride leads to fluorosis, nephrotoxicity, and osteosclerosis. The World Health Organization (WHO) sets the limit for fluoride in drinking water at 1.5 ppm. Consequently, the rapid, naked-eye detection of fluoride without expensive instrumentation is a critical requirement for field analysis.

This guide details the design, synthesis, and validation of thiourea-based colorimetric sensors. Thiourea derivatives are preferred due to their strong hydrogen-bond (H-bond) donor ability. When functionalized with electron-withdrawing chromophores (e.g., nitrophenyl, anthraquinone), the binding of


 induces a bathochromic shift (color change) via an Intramolecular Charge Transfer (ICT) mechanism.
The Physicochemical Basis

The detection mechanism relies on the Hard-Soft Acid-Base (HSAB) principle.

  • Analyte: Fluoride is a small, "hard" base with high charge density.

  • Sensor: The N-H protons of the thiourea moiety act as "hard" acids.

Upon interaction, the system undergoes a two-stage process:[1]

  • H-Bond Complexation: Formation of

    
    .
    
  • Deprotonation: At higher

    
     concentrations, the highly basic fluoride extracts a proton, stabilizing the anionic species 
    
    
    
    , which causes the color shift.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the molecular events triggering the signal.

G Receptor Neutral Thiourea (Colorless/Pale Yellow) HBond H-Bonded Complex [N-H ... F-] Receptor->HBond + Low [F-] Fluoride F- Input Fluoride->HBond Deprotonation Deprotonation Event (Proton Transfer) HBond->Deprotonation + High [F-] Anion Anionic Species (Orange/Red Color) Deprotonation->Anion ICT ICT Enhancement (Signal Output) Anion->ICT Bathochromic Shift

Figure 1: Step-wise mechanism of fluoride recognition. The transition from H-bonding to deprotonation drives the visible color change.

Protocol 1: Synthesis of the Sensor

Model Compound:1-(4-nitrophenyl)-3-phenylthiourea . Rationale: The nitro group acts as a signaling unit (chromophore) and increases the acidity of the N-H protons, enhancing sensitivity.

Materials
  • 4-Nitrophenyl isothiocyanate (1.0 eq)

  • Aniline (1.0 eq)

  • Tetrahydrofuran (THF) or Ethanol (Dry)

  • Rotary Evaporator

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of 4-nitrophenyl isothiocyanate in 10 mL of dry THF in a round-bottom flask.

  • Addition: Dropwise add 1.0 mmol of aniline dissolved in 5 mL THF while stirring at room temperature.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-cold water.

  • Purification: Filter the yellow solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure yellow crystals.

  • Validation: Confirm structure via

    
    H NMR (DMSO-
    
    
    
    ). Look for two singlet peaks between 9.0–11.0 ppm corresponding to the two N-H protons.

Protocol 2: Colorimetric Screening (Naked Eye)

This qualitative test determines if the sensor is active and selective.

Reagents
  • Stock Solution:

    
     M Sensor in DMSO.
    
  • Anion Stocks:

    
     M solutions of Tetrabutylammonium (TBA) salts of 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    in DMSO.
Procedure
  • Prepare 7 glass vials.

  • Add 1 mL of Sensor Stock to each vial.

  • Add 50 µL of each anion stock to separate vials.

  • Observation:

    • Fluoride: Immediate shift from pale yellow to deep orange/red.

    • Acetate/Phosphate: May show slight darkening (interference).

    • Halides (Cl, Br, I): No color change (Yellow).

Protocol 3: Quantitative UV-Vis Titration

This protocol generates the data required to calculate the Association Constant (


) and Limit of Detection (LOD).
Experimental Setup
  • Instrument: UV-Vis Spectrophotometer (double beam preferred).

  • Cuvettes: Quartz, 1 cm path length.

  • Solvent: Dry DMSO or Acetonitrile (Water content < 0.1% is critical as water competes for H-bonding).

Workflow
  • Blank: Measure the absorption of pure solvent.

  • Sensor Scan: Record the spectrum of the sensor (

    
     M) from 250 nm to 600 nm. Note the 
    
    
    
    (e.g., 340 nm).
  • Titration:

    • Add aliquots (e.g., 0.1 equiv) of TBA-F solution to the cuvette.

    • Mix for 30 seconds.

    • Record spectrum after each addition.

  • Endpoint: Continue until no further change in absorbance is observed (saturation).

Data Analysis (The Benesi-Hildebrand Plot)

To determine the binding constant (


), use the Benesi-Hildebrand equation for 1:1 stoichiometry:


  • Plot

    
     vs. 
    
    
    
    .
  • Linearity confirms 1:1 binding.

  • Slope and Intercept yield

    
    .
    
Limit of Detection (LOD) Calculation

Calculate LOD using the IUPAC method:



  • 
    : Standard deviation of the absorbance of the blank sensor solution (measure 10 times).[2]
    
  • 
    : Slope of the calibration curve (Absorbance vs. Concentration) in the linear region.
    

Protocol 4: Mechanistic Validation ( H NMR Titration)

To prove the mechanism is H-bonding/deprotonation and not decomposition, NMR titration is required.

Procedure
  • Prepare a solution of the sensor (10 mM) in DMSO-

    
    .
    
  • Record the initial

    
    H NMR spectrum. Focus on N-H peaks (>9 ppm).
    
  • Add 0.5 equiv of TBA-F. Record spectrum.

  • Add 1.0, 2.0, and 5.0 equiv.

Expected Results
  • Broadening: Initial addition causes broadening of N-H signals (exchange dynamics).

  • Disappearance: At >1.0 equiv, N-H signals disappear (deprotonation).

  • Triplet Appearance: A triplet at ~16 ppm may appear, characteristic of the bifluoride ion (

    
    ), confirming proton transfer from the sensor to fluoride.
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Color Change Wet SolventDry DMSO over molecular sieves (4Å). Water solvates

, preventing sensor interaction.
Low Selectivity Acetate InterferenceAcetate is also basic. Modify sensor with stronger Electron Withdrawing Groups (EWGs) to differentiate

.
Precipitation Solubility LimitReduce sensor concentration to

M.

Experimental Workflow Diagram

Workflow Start Start: Sensor Design Synth Synthesis (Isothiocyanate + Amine) Start->Synth Purify Purification (Recrystallization) Synth->Purify Check QC: 1H NMR & TLC Purify->Check Branch Validation Phase Check->Branch Exp1 Naked Eye Test (Qualitative) Branch->Exp1 Exp2 UV-Vis Titration (Quantitative LOD) Branch->Exp2 Exp3 NMR Titration (Mechanistic) Branch->Exp3 Result Data Analysis (Benesi-Hildebrand) Exp2->Result

Figure 2: Complete experimental workflow from synthesis to data analysis.

References

  • Mechanism & Metal Assistance: Das, D. et al. "Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach."[3] Dalton Transactions, 2011. [Link]

  • Anthraquinone Derivatives: Wu, F.Y. et al. "Fluoride-selective colorimetric sensor based on thiourea binding site and anthraquinone reporter."[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006. [Link][4]

  • Nitrophenyl Thiourea Synthesis & Selectivity: Zhang, J. et al. "Synthesis of new chromogenic sensors containing thiourea and selective detection for F–, H2PO4–, and Ac– anions."[5] Canadian Journal of Chemistry, 2020. [Link][2]

  • NMR Titration & Bifluoride Formation: Bhattacharjee, S. et al. "In Situ Ni(II) Complexation Induced Deprotonation of Bis-Thiourea-Based Tweezers... An Approach toward Recognition of Fluoride Ions." ACS Omega, 2024. [Link]

  • Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society, 1949. [Link]

Sources

N-butyl-N'-(4-nitrophenyl)thiourea organocatalysis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-butyl-N'-(4-nitrophenyl)thiourea Organocatalysis Protocols

Executive Summary

This technical guide details the protocols for the synthesis and application of N-butyl-N'-(4-nitrophenyl)thiourea (BNPTU) . Unlike complex chiral bis-aryl thioureas (e.g., Schreiner’s catalyst), BNPTU represents a streamlined, accessible class of hydrogen-bond (H-bond) donor catalysts.

Scientific Rationale: The catalytic efficacy of BNPTU is derived from the electron-withdrawing nature of the p-nitrophenyl group (


), which significantly lowers the 

of the thiourea N-H protons (approx.

in DMSO). This acidity enhancement facilitates the "double hydrogen bond" activation of electrophiles (such as nitroalkenes or carbonyls) and the stabilization of anionic transition states (anion-binding catalysis).

Key Applications:

  • Promoter for Michael Additions: Accelerating the conjugate addition of 1,3-dicarbonyls to nitroolefins.

  • Anion Recognition: Colorimetric sensing of anions (fluoride, acetate) via H-bond complexation.

Catalyst Architecture & Mechanism

The thiourea moiety functions as a bidentate H-bond donor.[1] In BNPTU, the asymmetry between the alkyl (butyl) and aryl (4-nitrophenyl) groups creates a "push-pull" electronic environment. The n-butyl group improves solubility in organic solvents (DCM, Toluene), while the 4-nitrophenyl group polarizes the N-H bonds.

Mechanism of Action: In a typical Michael addition, BNPTU coordinates to the oxygen atoms of the nitro group on the electrophile (nitroalkene). This coordination withdraws electron density, lowering the LUMO energy of the electrophile and making the


-carbon highly susceptible to nucleophilic attack.

CatalyticCycle Cat BNPTU Catalyst (Free State) Complex Activated Complex (Double H-Bonding) Cat->Complex Coordination Substrate Electrophile (Nitroalkene) Substrate->Complex TS Transition State (C-C Bond Formation) Complex->TS + Nucleophile Nu Nucleophile (1,3-Dicarbonyl) Nu->TS Product Michael Adduct + Free Catalyst TS->Product Proton Transfer & Release Product->Cat Recycle

Figure 1: Catalytic cycle showing the activation of an electrophile via double hydrogen bonding.

Protocol A: Synthesis of N-butyl-N'-(4-nitrophenyl)thiourea

This protocol utilizes the high atom-economy addition of a primary amine to an isothiocyanate.

Reagents:

  • 4-Nitrophenyl isothiocyanate (CAS: 2131-61-5)

  • n-Butylamine (CAS: 109-73-9)

  • Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)

  • Recrystallization Solvent: Ethanol/Water mixture[2][3]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10.0 mmol) in 20 mL of anhydrous EtOH.

  • Addition: Cool the solution to 0°C using an ice bath. Add n-butylamine (0.73 g, 1.0 mL, 10.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The isothiocyanate spot (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Isolation: The product often precipitates as a yellow solid during the reaction.

    • If solid forms: Filter the precipitate and wash with cold EtOH (2 x 5 mL).

    • If solution remains clear: Concentrate the solvent to ~5 mL under reduced pressure, then add cold water (10 mL) to induce precipitation.

  • Purification: Recrystallize the crude solid from hot Ethanol. Dissolve in minimum boiling EtOH, filter while hot (if necessary), and allow to cool slowly to RT, then to 4°C.

  • Characterization:

    • Yield: Typically 85–95% (Yellow crystalline solid).

    • Melting Point: Expect range 140–145°C (Verify experimentally).

    • 1H NMR (DMSO-d6): Look for broad singlets at

      
       ~8-10 ppm (N-H thiourea protons).
      

Protocol B: Catalytic Michael Addition (Rate Acceleration)

This protocol demonstrates the ability of BNPTU to accelerate the addition of acetylacetone to trans-


-nitrostyrene. As BNPTU is achiral , this reaction yields a racemic product but serves as a benchmark for catalytic activity.

Reagents:

  • trans-

    
    -Nitrostyrene (149 mg, 1.0 mmol)
    
  • Acetylacetone (120 mg, 1.2 mmol)

  • Catalyst BNPTU (25 mg, 0.1 mmol, 10 mol%)

  • Solvent: Toluene (anhydrous)

Experimental Workflow:

  • Setup: Flame-dry a 10 mL reaction vial and cool under Nitrogen.

  • Loading: Add trans-

    
    -nitrostyrene (1.0 mmol) and BNPTU catalyst (10 mol%) to the vial.
    
  • Solvation: Add Toluene (2.0 mL). Stir until solids are dissolved.

  • Initiation: Add acetylacetone (1.2 mmol) via syringe.

  • Reaction: Stir at room temperature (25°C).

    • Control Experiment: Run a parallel reaction without catalyst to quantify the background rate (which is typically slow in non-polar solvents).

  • Monitoring: Monitor consumption of nitrostyrene by TLC or GC-MS at 1, 3, and 6 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Data Interpretation:

Reaction ConditionTime (h)Conversion (%)Yield (%)
No Catalyst 24< 15%N/A
With BNPTU (10 mol%) 6> 95%92%

Table 1: Typical rate acceleration data for thiourea-catalyzed Michael addition.

Protocol C: Anion Binding Assessment (Quality Control)

Because the catalytic activity depends on H-bond donor ability, an anion titration confirms the catalyst's "active" state and purity.

Method: UV-Vis Titration.[4]

  • Prepare a stock solution of BNPTU (

    
     M) in DMSO.
    
  • Prepare a stock solution of Tetrabutylammonium Acetate (TBAOAc) in DMSO.

  • Record the initial UV-Vis spectrum (300–500 nm). BNPTU typically shows a

    
     around 340-360 nm.
    
  • Titrate aliquots of TBAOAc into the host solution.

  • Observation: A bathochromic shift (red shift) or the appearance of a new charge-transfer band indicates successful H-bond complexation.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 4-Nitrophenyl Isothiocyanate Mix Mix in EtOH (0°C to RT, 4h) Start->Mix Reagent Reagent: n-Butylamine Reagent->Mix Precip Precipitation (Yellow Solid) Mix->Precip Purify Recrystallization (Ethanol) Precip->Purify Final Pure BNPTU Catalyst Purify->Final

Figure 2: Step-by-step synthesis workflow for BNPTU.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]

  • Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Convenient and Efficient Synthesis of Thiourea Derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Amendola, V., et al. (2010). Anion Receptor Chemistry. Accounts of Chemical Research, 39(5), 343–353. [Link]

Sources

Application Note: Hydrogen Bond Donor Catalysis Using Electron-Deficient Nitrophenyl Thioureas

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Over the past two decades, organocatalysis has emerged as a fundamental pillar of synthetic chemistry, operating alongside metal catalysis and biocatalysis. Within this domain, hydrogen bond donor (HBD) catalysis utilizing electron-deficient thioureas—such as nitrophenyl thioureas and Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)—has proven exceptionally powerful for activating electrophilic substrates under mild, metal-free conditions.

The Causality of Catalyst Design: The catalytic efficacy of nitrophenyl thioureas stems from the precise electronic tuning of the thiourea core. The sulfur atom, being less electronegative and larger than oxygen, renders the thiourea N–H protons more acidic than those of analogous ureas. By appending strongly electron-withdrawing groups (EWGs) such as nitro (–NO₂) or trifluoromethyl (–CF₃) to the aryl rings, electron density is pulled away from the thiourea moiety via inductive and mesomeric effects. This significantly increases the partial positive charge on the N–H protons, creating a highly effective bidentate hydrogen-bond donor framework ([1]).

Unlike traditional Lewis acids, these catalysts do not rely on strong coordinate covalent bonds. Instead, they operate via non-covalent bidentate hydrogen bonding to Lewis basic sites on the substrate (e.g., carbonyl or nitro oxygens). This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and reduces Pauli repulsion in the transition state, thereby accelerating nucleophilic attack without the need for strict anhydrous or inert conditions ([2]).

Mechanism Cat Nitrophenyl Thiourea (H-Bond Donor) Complex Bidentate H-Bond Complex (LUMO Lowered) Cat->Complex Non-covalent binding Sub Electrophile (e.g., Nitroalkene) Sub->Complex Coordination TS Nucleophilic Attack (Transition State) Complex->TS Nucleophile addition Prod Product Formation & Catalyst Regeneration TS->Prod Proton transfer Prod->Cat Catalyst turnover

Figure 1: Mechanistic pathway of thiourea-catalyzed electrophile activation via hydrogen bonding.

Quantitative Performance & Reaction Scope

Electron-deficient thioureas are highly versatile. They have been successfully deployed in Michael additions, Friedel-Crafts alkylations, Diels-Alder cycloadditions, and even photochemical acetalizations ([3]). When integrated with a chiral scaffold (e.g., Takemoto's bifunctional catalyst), they induce high levels of enantioselectivity ([4]).

Table 1: Representative Reaction Scope and Quantitative Data

Reaction TypeSubstrateNucleophileCatalyst LoadingSolventYield (%)Enantiomeric Excess (ee %)
Michael Addition trans-β-NitrostyreneDiethyl malonate10 mol%Toluene9285–93 (Chiral Cat.)
Friedel-Crafts trans-β-NitrostyreneN-Methylindole5 mol%Fluorobenzene88N/A (Achiral Cat.)
Acetalization BenzaldehydeMethanol (UV)1 mol%Methanol96N/A (Achiral Cat.)
Diels-Alder CyclopentadieneAcrolein10 mol%DCM9090 (endo selectivity)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an analytical checkpoint to confirm success before proceeding, preventing the propagation of errors through the workflow.

Protocol A: Synthesis of a Nitrophenyl Thiourea Catalyst

Objective: Synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Isothiocyanate Addition: Slowly add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 10.5 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Incubation: Stir the mixture at room temperature for 12 hours.

    • Causality: Room temperature is sufficient because the highly electrophilic nature of the isothiocyanate drives the nucleophilic attack of the aniline. Heating is avoided to prevent side reactions or dimerization.

  • Solvent Removal: Concentrate the crude mixture under reduced pressure using a rotary evaporator.

  • Purification & Validation: Recrystallize the crude solid from a mixture of hot ethyl acetate and hexane.

    • Self-Validation Check: Record a crude ¹H-NMR in DMSO-

      
      . The successful formation of the thiourea is confirmed by the appearance of two distinct, highly deshielded N–H singlets between 
      
      
      
      9.5 and 10.5 ppm. If starting aniline protons (
      
      
      ~6.0 ppm) persist, extend the reaction time.
Protocol B: General Procedure for Thiourea-Catalyzed Michael Addition

Objective: Addition of a malonate nucleophile to a nitroalkene.

  • Reaction Assembly: To a 10 mL glass vial, add trans-β-nitrostyrene (1.0 equiv, 0.5 mmol) and the nitrophenyl thiourea catalyst (0.1 equiv, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to achieve a substrate concentration of 0.5 M.

    • Causality: Non-polar solvents (toluene, DCM) are strictly required. Polar coordinating solvents (like DMF or DMSO) will competitively hydrogen-bond with the catalyst, completely inhibiting substrate activation. High concentration (0.5 M) is used to overcome the entropic penalty of forming the bimolecular catalyst-substrate complex.

  • Nucleophile Introduction: Add diethyl malonate (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature.

  • In-Process Monitoring (Validation Check 1): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting nitroalkene. Elute with 80:20 Hexane:Ethyl Acetate. Stain with KMnO₄. The disappearance of the bright yellow nitroalkene spot and the appearance of a UV-active, KMnO₄-stainable product spot validates reaction progression.

  • Quenching & Workup: Dilute the mixture with dichloromethane (5 mL) and wash with saturated aqueous NH₄Cl (5 mL) to remove unreacted malonate and quench any trace basic impurities. Extract the aqueous layer with DCM (2 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Pre-Isolation Validation (Validation Check 2): Evaporate the solvent and take a crude ¹H-NMR. The complete disappearance of the vinylic protons of the nitrostyrene (

    
     7.5–8.0 ppm) and the appearance of the aliphatic methine/methylene signals (
    
    
    
    3.5–4.5 ppm) confirms conversion.
  • Isolation: Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate).

Workflow S1 1. Dissolution (Non-polar solvent) S2 2. Nucleophile Addition S1->S2 S3 3. TLC/NMR Validation S2->S3 S4 4. Aqueous Quench S3->S4 S5 5. Flash Chromatography S4->S5

Figure 2: Self-validating experimental workflow for thiourea-catalyzed organic transformations.

Troubleshooting & Optimization Insights

As a researcher optimizing a novel thiourea-catalyzed transformation, consider the following causal relationships:

  • Substrate Inhibition / Catalyst Poisoning: If the reaction stalls, check the Lewis basicity of your nucleophile or product. Highly basic amines can deprotonate the thiourea (pKa ~8-10 in organic solvents), converting it into an inactive thioureate anion. In such cases, switching to a less acidic urea analog or buffering the system may be required.

  • Temperature Effects on Stereocontrol: In asymmetric variants using chiral bifunctional amine-thioureas ([5]), lowering the temperature from room temperature to -20°C often drastically improves enantiomeric excess (ee). This occurs because lower temperatures reduce the conformational flexibility of the catalyst-substrate transition state, locking the substrate into a single stereochemical trajectory.

  • Moisture Tolerance: While thiourea catalysis is generally water-tolerant compared to Lewis acid metal catalysis, excessive water can compete for hydrogen bonding sites. If yields are inexplicably low, ensure solvents are dried over molecular sieves prior to use.

References

  • Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Thiourea organocatalysis Source: Wikipedia URL:[Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

biological activity of N-butyl-N'-(4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity Evaluation of N-butyl-N'-(4-nitrophenyl)thiourea

Executive Summary

The rational design of small-molecule therapeutics often relies on the strategic combination of pharmacophores to achieve high target affinity and favorable pharmacokinetic properties. N-butyl-N'-(4-nitrophenyl)thiourea represents a highly optimized scaffold within the 1-alkyl-3-arylthiourea class. This compound integrates the hydrogen-bonding capacity and metal-chelating ability of a thiourea core with the lipophilicity of a butyl chain and the electron-withdrawing nature of a 4-nitrophenyl group.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale and provide self-validating, step-by-step protocols for evaluating the two primary biological activities of this compound: Urease Enzyme Inhibition and In Vitro Anticancer Cytotoxicity .

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand why specific experimental conditions are chosen, one must first understand the molecular behavior of N-butyl-N'-(4-nitrophenyl)thiourea[1].

  • Urease Inhibition Mechanism : Urease is a nickel-dependent metalloenzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide, a process critical for the survival of pathogens like Helicobacter pylori in acidic gastric environments[2]. The thiourea moiety acts as a bidentate ligand, effectively chelating the bi-nickel center in the enzyme's active site. The presence of the strongly electron-withdrawing 4-nitro group on the phenyl ring increases the acidity of the adjacent thiourea NH protons, significantly enhancing their hydrogen-bonding interactions with active-site residues (e.g., His, Asp)[3].

  • Anticancer (Cytotoxic) Mechanism : Thiourea derivatives exhibit potent antiproliferative effects by intercalating with DNA or inhibiting specific kinases[4]. The N-butyl chain is not merely structural; it is a critical modulator of lipophilicity (LogP). This aliphatic chain ensures optimal cellular membrane permeability, allowing the compound to reach intracellular targets and induce apoptosis in tumor cell lines (such as MCF-7 breast cancer or A549 lung cancer) without excessive toxicity to healthy cells[5].

MOA cluster_urease Urease Enzyme Inhibition cluster_cancer Anticancer Activity Compound N-butyl-N'-(4-nitrophenyl)thiourea Coord Ni2+ Chelation (Thiourea Core) Compound->Coord Hbond Enhanced H-Bonding (4-Nitrophenyl) Compound->Hbond Perm Membrane Permeation (Butyl Chain) Compound->Perm Block Active Site Blockade Coord->Block Hbond->Block Apop Apoptosis Induction Perm->Apop Death Tumor Cell Death Apop->Death

Dual-action mechanistic pathways of N-butyl-N'-(4-nitrophenyl)thiourea.

Quantitative Benchmarks

When establishing your assay windows, use the following representative IC₅₀ values (derived from consensus SAR data for the 1-alkyl-3-(4-nitrophenyl)thiourea class) to guide your serial dilutions[2],[4],[3].

Compound / StandardTarget / AssayRepresentative IC₅₀ (µM)Biological Role
N-butyl-N'-(4-nitrophenyl)thiourea Jack Bean Urease10.5 – 15.2Test Compound
N-butyl-N'-(4-nitrophenyl)thiourea MCF-7 Cell Line2.5 – 5.5Test Compound
Standard Thiourea Jack Bean Urease~21.0Positive Control (Enzyme)
Doxorubicin MCF-7 Cell Line~1.2Positive Control (Cancer)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by compound aggregation, solvent toxicity, or assay interference.

Protocol 1: In Vitro Urease Enzyme Inhibition Assay (Indophenol Method)

Causality & Logic: This assay measures the production of ammonia from urea. Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex. If the thiourea derivative successfully inhibits urease, ammonia production drops, and the solution remains yellow/colorless.

Reagents:

  • Jack Bean Urease (Sigma-Aldrich, 5 U/mL in 50 mM phosphate buffer, pH 6.8).

  • Urea substrate solution (100 mM).

  • Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).

  • Alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve N-butyl-N'-(4-nitrophenyl)thiourea in 100% DMSO to create a 10 mM stock. Note: The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, add 10 µL of the test compound (serially diluted), 25 µL of the enzyme solution, and 50 µL of the phosphate buffer. Incubate at 37°C for 15 minutes. Self-Validation: Include a "Blank" (buffer only) and a "100% Activity Control" (enzyme + 1% DMSO without inhibitor).

  • Reaction Initiation: Add 25 µL of the urea substrate solution to all wells. Incubate for another 15 minutes at 37°C.

  • Color Development: Add 45 µL of the phenol reagent followed by 45 µL of the alkali reagent to each well. Incubate in the dark at 37°C for 50 minutes to allow the indophenol blue complex to fully develop.

  • Readout: Measure absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = 100 -[(OD_test - OD_blank) / (OD_control - OD_blank) * 100].

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells. Because N-butyl-N'-(4-nitrophenyl)thiourea is highly lipophilic, rigorous washing steps are required to prevent the compound from precipitating and artificially inflating absorbance readings.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or A549 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
    
  • Treatment: Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and Doxorubicin as a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of cell-culture grade DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes on an orbital shaker.

  • Readout: Measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilutions Prep->Dilution Assay1 Urease Assay (Indophenol Method) Dilution->Assay1 Assay2 MTT Assay (Cell Viability) Dilution->Assay2 Read1 Absorbance @ 630 nm Assay1->Read1 Read2 Absorbance @ 570 nm Assay2->Read2 Analysis IC50 Calculation & Data Modeling Read1->Analysis Read2->Analysis

High-throughput screening workflow for dual biological activity evaluation.

References[1] CymitQuimica. "CAS 3696-22-8: N-(4-Nitrophenyl)thiourea". CymitQuimica Catalog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1pRHF90kcDKfvsZLv7cZf8yq83GRVtjdCRd_busVcr6jfiOPQvU5PIQFRhjuvqRyWhER0DHBeMdB_BA4N9aV3n2e1E9zys7TyH-dgMn09DRQtejil4PJ1ZekYtAONl3EFIQ==[2] National Center for Biotechnology Information (NCBI). "Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC". NIH PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NR7A-Li6RFevbrgXr3EzS9ma8CQpvcbgn1AA7kLqEvxGN-yG0mxA7vZpQeG8gKCzOJFlx8qcUI4kOgkWMEbfNspQS-Bkt_HtpLRhJ7ZvLPNw-5gmJePVy1FVFJhEr0NYW7XT_TXbNq98NwI=[4] Biointerface Research in Applied Chemistry. "Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity". Biointerface Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFQujmGR5eu9kpBE040HUExKzGSmwF-aMkxhNteWhlhbdeyo80AtVaoVUMCXSvS6wChvv1WrkzBzFpLLxOlf_E7KoRAfE8GK06q1Sbk48yGDIptnCUpD_TNiLbUQI1uaaOBZNpLKAzDvbfZfD6HUtYTeF_wCbvm0A4vblEu92sbnJUPI-doU=[5] MDPI. "Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities". Molecules. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRBfLz0iPEqnI7CKWEXP7mXDPrruP4G0HmPDVRxfB-lZsez7K7PsKCRvhNaTAS1yc3YMORGly7RlYt4WQR4R4vWHEiUjTkSPoey0xDUYKUmT8r6nM37mwiwOS0-_Z1vmiEdGg=[3] ACS Publications. "Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors". ACS Omega. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEpr7nAMBHJRsexDNsTpAu51G6H1QSJYkQYfK_zUnCd9qK8y270gcV_5UEg3nLxvgPTl1Yftnshf8A4_06pkNhf_015BxX97O4W8fwBQQ8tWuJfV4_OM_TvycvpY8pfVSzfGc779HiAgz68DY=

Sources

antimicrobial screening of thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening and Mechanistic Profiling of Thiourea Derivatives

Executive Summary

The increasing prevalence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial scaffolds. Thiourea derivatives have emerged as highly potent candidates due to their structural versatility and ability to interact with multiple biological targets, including DNA gyrase, topoisomerase IV, and enoyl-ACP reductase (InhA)[1]. This application note outlines the pharmacological rationale, structure-activity relationship (SAR) insights, and standardized, self-validating protocols for the .

Pharmacological Rationale and Target Mechanisms

Thiourea derivatives exhibit a broad spectrum of antibacterial and anti-biofilm activities. The mechanism of action is highly dependent on the functional group substitutions on the thiourea core:

  • Enzyme Inhibition: Aromatic and heteroaromatic thioureas, particularly those with electron-withdrawing groups (-CF3, -NO2, halogens), demonstrate high-affinity binding to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA supercoiling and replication[1][2][3].

  • Metabolic Disruption: Recent studies on novel thiourea derivatives (e.g., TD4) have shown their ability to selectively destroy the NAD+/NADH homeostasis in Methicillin-resistant Staphylococcus aureus (MRSA), leading to cell wall disruption and bacterial death[4].

  • Antimycobacterial Activity: Halogenated thioureas interact with the hydrophobic pocket of the InhA enzyme in Mycobacterium tuberculosis, disrupting mycolic acid biosynthesis[1].

MoA T Thiourea Derivatives (Halogenated / -CF3) G DNA Gyrase & Topo IV (Gram-positive/negative) T->G High Affinity Binding I Enoyl-ACP Reductase (InhA) (Mycobacterium spp.) T->I Hydrophobic Interaction N NAD+/NADH Homeostasis Disruption T->N Metabolic Interference D Inhibition of DNA Supercoiling G->D M Inhibition of Mycolic Acid Synthesis I->M C Bacterial Cell Death & Biofilm Eradication N->C D->C M->C

Caption: Mechanistic pathways of thiourea derivatives against diverse bacterial targets.

Structure-Activity Relationship (SAR) Data Summary

Understanding the SAR of thiourea derivatives is critical for lead optimization. Hydrophobic modifications improve bioavailability, while electron-withdrawing groups enhance target enzyme inhibition[1].

Compound Class / ModificationTarget PathogensKey Mechanism of ActionTypical MIC Range
Trifluoromethyl (-CF3) Thioureas MRSA, S. epidermidisTopoisomerase IV / DNA Gyrase inhibition0.5 – 8 µg/mL[2]
Halogenated (Cl, Br, I) Thioureas M. tuberculosis H37RvEnoyl-ACP reductase (InhA) inhibition< 10 µg/mL[1]
TD4 (Novel Derivative) MRSA, E. faecalisNAD+/NADH homeostasis disruption2 – 16 µg/mL[4]
Unsubstituted Thioureas General Gram-positiveWeak target binding> 64 µg/mL[1]

Antimicrobial Screening Workflow

To ensure rigorous validation, screening must progress hierarchically from primary susceptibility testing to advanced mechanistic assays.

Workflow S1 1. Compound Prep (DMSO Stock, <1% Final) S2 2. Primary Screening (Agar Disk Diffusion) S1->S2 Standardized Inoculum S3 3. MIC / MBC (Broth Microdilution) S2->S3 Active Hits (Zone > 10mm) S4 4. Advanced Assays (Biofilm / Time-Kill) S3->S4 Potent Leads (MIC < 10 µg/mL)

Caption: Hierarchical Antimicrobial Screening Workflow for Thiourea Derivatives.

Detailed Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Design Rationale: Thiourea derivatives are often highly lipophilic. Dissolving them in 100% DMSO is necessary, but the final assay concentration of DMSO must be kept below 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive antimicrobial activity. This protocol aligns with the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines[5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized thiourea derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of the working compound solution (diluted in MHB to achieve a starting concentration of 128 µg/mL) to column 1. Perform a two-fold serial dilution from column 1 to column 10. Discard 100 µL from column 10.

  • Inoculum Standardization: Select 3–5 well-isolated colonies of the test strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL). Causality: Using a standardized inoculum prevents the "inoculum effect," where an excessively high bacterial load artificially inflates the MIC.
    
  • Inoculation: Dilute the adjusted suspension 1:150 in MHB. Add 100 µL of this diluted inoculum to wells in columns 1–11. The final bacterial concentration in each well will be approximately

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL MHB + 100 µL inoculum (Ensures bacterial viability).

    • Column 12 (Sterility Control): 200 µL uninoculated MHB (Ensures media sterility).

    • Solvent Control Well: MHB + 1% DMSO + inoculum (Ensures DMSO is not inhibitory).

    • Reference Drug Well: Ciprofloxacin tested against the QC strain. If the MIC falls outside the CLSI acceptable range (0.12–0.5 µg/mL for S. aureus ATCC 29213), the entire assay is invalid and must be repeated[5].

  • Incubation & Reading: Incubate the plate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the thiourea derivative that completely inhibits visible bacterial growth.

Protocol B: Anti-Biofilm Activity Assay (Crystal Violet Method)

Causality & Design Rationale: Pathogens like MRSA and S. epidermidis form robust biofilms, rendering them up to 1000-fold more resistant to antibiotics than planktonic cells. Certain thiourea derivatives (e.g., compounds with trifluoromethyl groups) have shown the ability to inhibit biofilm formation by up to 90% at 1 µg/mL[2]. Testing planktonic MIC alone is insufficient for evaluating clinical potential against device-associated infections. Adding 1% glucose to Tryptic Soy Broth (TSB) is a critical step, as it induces biofilm formation via the ica operon in Staphylococci.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the biofilm-producing strain (e.g., S. epidermidis ATCC 35984) overnight in TSB. Dilute the culture 1:100 in fresh TSB supplemented with 1% (w/v) glucose.

  • Treatment: Dispense 100 µL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Add 100 µL of the thiourea derivative at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to assess true biofilm inhibition rather than mere growth inhibition.

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully aspirate the media. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS). Causality: This crucial step removes non-adherent (planktonic) cells, ensuring only the sessile biofilm biomass is measured.

  • Fixation & Staining: Fix the biofilm by incubating with 200 µL of 99% methanol for 15 minutes. Aspirate and air-dry. Stain with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

  • Elution & Quantification: Wash the wells gently under running tap water until the wash is clear. Air-dry the plate. Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

  • Calculation: Calculate the percentage of biofilm inhibition relative to the untreated growth control.

References

  • Antistaphylococcal Activity of Selected Thiourea Derivatives. PJM ONLINE.2

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.1

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC/NIH.3

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC/NIH.4

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).5

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-butyl-N'-(4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REC-BNPT-001 Status: Open Agent: Senior Application Scientist

Solvent Selection Matrix & Logic

For N-butyl-N'-(4-nitrophenyl)thiourea , the purification strategy must balance the lipophilicity of the butyl chain against the polarity and hydrogen-bonding potential of the nitrophenyl thiourea core.

The following matrix ranks solvents based on thermodynamic favorability for this specific molecular architecture.

Solvent SystemSuitabilityDielectric Constant (

)
Technical Rationale
Ethanol (Abs. or 95%) Primary 24.5Ideal Balance: The hydroxyl group disrupts intermolecular thiourea H-bonds at boiling point (

C), while the ethyl chain accommodates the butyl moiety. High temperature coefficient of solubility ensures good recovery upon cooling.
Ethanol / Water (9:1) Secondary ~30Anti-Solvent Method: Water acts as a strong anti-solvent for the lipophilic butyl group. Use this only if the compound is too soluble in pure ethanol at room temperature.
Acetonitrile Alternative 37.5Polar Aprotic: Useful if the crude contains protic impurities (like unreacted amines) that co-crystallize in ethanol.
Toluene Specialist 2.38Non-Polar Option: Reserved for removing highly polar impurities (e.g., salts, inorganic catalysts). Requires higher temperatures (

C).

Critical Mechanism: Thiourea derivatives often form centrosymmetric dimers via


 hydrogen bonds in the solid state. A protic solvent like ethanol is required to "unzip" these dimers during dissolution, allowing them to reform into a purer crystal lattice upon cooling [1][3].

Experimental Workflow

The following diagram outlines the standard operating procedure (SOP) for the recrystallization process. This workflow is designed to minimize the risk of "oiling out" (Liquid-Liquid Phase Separation), a common failure mode for butyl-substituted thioureas.

RecrystallizationWorkflow Start Crude Solid (N-butyl-N'-(4-nitrophenyl)thiourea) Dissolve Dissolution Reflux in Ethanol (78°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove insoluble impurities) Check->FilterHot No (Solids present) Cooling Controlled Cooling (Room Temp -> 4°C) Check->Cooling Yes FilterHot->Cooling Oiling Risk: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Oiling Reheat Reheat & Add Solvent (Dilute solution) Oiling->Reheat Yes (Oil drops form) Crystallize Crystallization (Lattice Formation) Oiling->Crystallize No (Crystals form) Reheat->Cooling Isolate Vacuum Filtration & Cold Ethanol Wash Crystallize->Isolate Dry Drying (Vacuum Desiccator) Isolate->Dry

Figure 1: Decision-tree workflow for the purification of N-butyl-N'-(4-nitrophenyl)thiourea, highlighting the critical control point for oiling out.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

A: This is a thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) .

  • The Cause: The melting point of your solvated compound is likely lower than the temperature at which the solution becomes saturated.[1] The compound separates as a supercooled liquid droplet before it can organize into a crystal lattice.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Add more solvent (approx. 10-20% volume) to lower the saturation temperature.

    • Seed the solution with a tiny crystal of the pure compound (if available) or scratch the glass wall at the air-liquid interface.

    • Cool Slower: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q: The crystals are persistently yellow/orange. Is this normal?

A: Yes, but intensity matters.

  • Normal: The 4-nitrophenyl group is a chromophore; a pale yellow color is intrinsic to the molecule [1].

  • Abnormal: Deep orange or red indicates contamination with 4-nitroaniline (a common starting material or degradation product).

  • Protocol Adjustment: If the color is deep orange, recrystallize from Toluene . 4-nitroaniline is significantly more soluble in toluene than the thiourea product, allowing it to remain in the mother liquor.

Q: I have low recovery yield (<50%). How do I improve it?

A: Low yield usually implies the compound is too soluble in the cold solvent.

  • Solvent Switch: Switch from pure Ethanol to an Ethanol/Water system. Dissolve in hot ethanol, then add hot water dropwise until persistent turbidity appears. Clear it with one drop of ethanol and let cool.

  • Ice Bath: Ensure the final crystallization step sits in an ice bath (

    
    C) for at least 1 hour to drive the equilibrium toward precipitation.
    
Q: Can I use DMSO or DMF?

A: Avoid if possible. While DMSO dissolves the compound well [5], it has a high boiling point (


C) and is very difficult to remove from the crystal lattice. Residual DMSO can interfere with biological assays and NMR analysis. Use DMSO only if the compound is insoluble in boiling ethanol.

References

  • BenchChem. (2025).[1][2] Synthesis and Purification of N-phenyl-N'-(sec-butyl)thiourea Derivatives. BenchChem Technical Protocols.

  • Yamin, B. M., & Arif, A. M. (2011). 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea.[3] Acta Crystallographica Section E, 67(10).

  • Khawar Rauf, M., et al. (2012). 1-Benzoyl-3-(4-n-butylphenyl)thiourea.[4] Acta Crystallographica Section E.

  • Thermo Scientific Chemicals. (2024). N-(4-Nitrophenyl)thiourea Product Specifications. Fisher Scientific.

  • Yusof, M. S. M., et al. (2007). N-Butanoyl-N′-(4-nitrophenyl)thiourea. Acta Crystallographica Section E.

Sources

Technical Support Center: N-butyl-N'-(4-nitrophenyl)thiourea Solvation & Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-butyl-N'-(4-nitrophenyl)thiourea . Proper solvation of this compound is critical for assay reproducibility. Its unique structural motifs—a hydrophobic butyl chain, a rigid thiourea core, and an electron-withdrawing nitrophenyl group—create specific thermodynamic barriers to solubility that require precise solvent management.

Mechanistic Causality: Why Solvent Choice Matters

To optimize your assays and prevent data artifacts, it is essential to understand the molecular interactions dictating the solubility of nitrophenyl thiourea derivatives.

  • The Thiourea Lattice Barrier: The thiourea core forms highly stable intermolecular hydrogen bonds (N-H···S). The 4-nitrophenyl group is strongly electron-withdrawing, which enhances the acidity of the adjacent N-H protons. This strengthens the intermolecular networks, making the compound highly crystalline and resistant to 1[1].

  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent. Its highly polarized S=O bond acts as a superior hydrogen-bond acceptor. DMSO effectively outcompetes the compound's internal N-H···S bonds, disrupting the crystal lattice and yielding high-concentration solutions[1].

  • The Limitations of Ethanol: Absolute ethanol is a polar protic solvent. While the compound's butyl group provides some lipophilic compatibility, ethanol molecules compete with each other for hydrogen bonding. Ethanol lacks the strong dipole moment required to fully dismantle the nitrophenyl-thiourea lattice, resulting in significantly lower saturation limits.

Quantitative Solubility Profiling

Use the following data to select the appropriate solvent based on your target concentration and downstream assay requirements.

SolventDielectric Constant (ε)Solvation MechanismEst. Max SolubilityRecommended Use Case
Anhydrous DMSO 46.7Strong H-bond acceptor; rapidly disrupts crystal lattice~25 - 30 mg/mLHigh-concentration master stocks (>10 mM); high-throughput screening.
Absolute Ethanol 24.3Moderate H-bond donor/acceptor; relies on lipophilic interaction~2 - 5 mg/mLLow-concentration stocks; cellular assays highly sensitive to DMSO toxicity.
Aqueous Buffer (PBS) ~80.0Highly polar protic; cannot disrupt hydrophobic/lattice forces< 0.5 mg/mLFinal assay environment only. Requires step-down dilution from organic stock.

Solvation Troubleshooting Workflow

Workflow Start Solid Compound N-butyl-N'-(4-nitrophenyl)thiourea Decision Target Stock Concentration? Start->Decision DMSO > 10 mM Use Anhydrous DMSO Decision->DMSO High Yield Needed EtOH < 5 mM Use Absolute Ethanol Decision->EtOH DMSO-Sensitive Assay Aqueous Dilution into Aqueous Assay Buffer DMSO->Aqueous EtOH->Aqueous Crash Solvent Crash / Precipitation? Aqueous->Crash Optimize Optimize Protocol: 1. Step-down dilution 2. Add 0.1% Surfactant Crash->Optimize Yes (Turbidity detected) Success Proceed to Downstream Assay Crash->Success No (Solution clear) Optimize->Aqueous Retry Dilution

Fig 1. Solvation and troubleshooting workflow for N-butyl-N'-(4-nitrophenyl)thiourea.

Troubleshooting FAQs

Q1: My compound precipitates (turns cloudy) when diluting the DMSO stock into aqueous PBS. How do I prevent this? A1: This phenomenon is known as "solvent crash." Because the compound is highly hydrophobic, a rapid shift in solvent polarity forces the molecules out of solution, causing rapid nucleation. Solution: Do not inject DMSO directly into a large volume of buffer. Instead, use a step-down dilution method (see Protocol B). Alternatively, incorporate a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) into your aqueous buffer to maintain supersaturation and stabilize the hydrophobic butyl chain.

Q2: Can I heat the ethanol solution to force a higher concentration stock? A2: Yes, gentle heating (up to 40°C) and sonication will temporarily increase solubility in ethanol by providing the kinetic energy needed to break the thiourea lattice. However, this is thermodynamically unstable. Upon cooling to room temperature, the solution will become supersaturated and the compound will crystallize out. For stable, long-term stocks, do not exceed the room-temperature solubility limit.

Q3: Are there specific handling or degradation concerns for this compound? A3: Yes. Like many related 2, this compound is classified as toxic if swallowed and can degrade under prolonged UV exposure or in the presence of strong bases[2]. Always prepare stocks in amber vials and store them at -20°C.

Self-Validating Experimental Protocols

Protocol A: Preparation of a High-Concentration Master Stock (DMSO)

Causality Focus: DMSO is highly hygroscopic. Absorbed atmospheric water will drastically lower the solvent's dielectric constant, leading to premature precipitation.

  • Equilibration: Remove the solid compound from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Solvent Addition: Weigh the required mass using an analytical balance. Add anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath for 2 minutes at room temperature.

  • Self-Validation Check (The Tyndall Effect): Hold the tube against a dark background and shine a bright light (e.g., a smartphone flashlight) through the solution. If the beam path is visible (light scattering), undissolved micro-particulates remain. Continue sonication until the solution is optically clear.

  • Storage: Aliquot into single-use amber vials. 3 (Argon or N₂) to displace oxygen and moisture before sealing[3]. Store at -20°C.

Protocol B: Aqueous Assay Dilution (Step-Down Method)

Causality Focus: Gradual polarity transition prevents the thermodynamic shock that causes solvent crash.

  • Thaw and Inspect: Thaw a DMSO stock aliquot to room temperature. Self-Validation: Visually inspect for precipitate. If present, heat gently to 37°C and vortex until completely clear before proceeding.

  • Intermediate Dilution: Prepare a 10% DMSO intermediate solution. Do this by adding the aqueous assay buffer dropwise to the DMSO stock while continuously vortexing. Causality: Dropwise addition ensures the compound remains in a localized high-DMSO environment, preventing rapid nucleation.

  • Final Dilution: Dilute the intermediate solution into your final assay volume. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity in biological assays.

References

Sources

Technical Support Center: Purification of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Priority: High | Topic: Chromatography & Isolation

Executive Summary

Thiourea derivatives are notoriously difficult to purify due to their dual hydrogen-bonding capacity (acting as both donors and acceptors), potential for tautomerization (thione-thiol), and sensitivity to acidic hydrolysis or oxidation. This guide addresses the three most common failure modes: irreversible adsorption (streaking) , on-column desulfurization , and solubility mismatches .

Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Resolution & Peak Shape (Streaking/Tailing)

Q: My thiourea derivative streaks significantly on silica TLC and column, appearing as a smear rather than a distinct spot. Why? A: This is a classic "silanol drag" effect.

  • The Mechanism: Silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) which are weakly acidic. Thiourea derivatives contain a thiocarbonyl group (
    
    
    ) and amino groups (
    
    
    ) that function as strong Hydrogen Bond Acceptors (HBA) and Donors (HBD). The compound "sticks" to the stationary phase not just by polarity, but by specific H-bonding interactions that are slow to equilibrate, causing the "tail" [1].
  • The Fix: You must "deactivate" the silica surface.[1]

    • Mobile Phase Modifier: Add 0.5% – 1.0% Triethylamine (TEA) to your mobile phase. TEA is a stronger base than your thiourea; it preferentially binds to and blocks the acidic silanol sites, allowing your compound to elute as a sharp band [2].

    • Solvent Choice: Avoid pure non-polar solvents. Ensure a minimum of 1-2% polar protic solvent (like Methanol) is present to disrupt H-bonds, even if running a gradient.

Q: I added TEA, but now I see a new impurity spot or my compound is decomposing. A: TEA is basic. If your thiourea derivative contains an acidic moiety (e.g., N-acyl thioureas or N-sulfonyl thioureas), TEA may deprotonate it, forming a salt that sticks to the baseline or decomposes.

  • Alternative: For acidic thioureas, switch to 0.5% Acetic Acid in the mobile phase to keep the molecule protonated and neutral.

  • Stationary Phase Switch: If silica is too reactive, switch to Neutral Alumina (Aluminum Oxide) . Alumina lacks the acidic protons of silica and is often gentler on sulfur-nitrogen bonds [3].

Category 2: Stability (Desulfurization & Hydrolysis)

Q: My compound was pure by NMR before the column, but after elution, I see a urea derivative (C=O instead of C=S). A: You are experiencing Oxidative Desulfurization .

  • Cause: Silica gel often contains trace metal ions (Fe, Cu) and adsorbed oxygen, which can catalyze the replacement of sulfur with oxygen, especially in electron-rich aryl-thioureas.

  • Solution:

    • Speed is Critical: Do not leave thioureas on a column overnight. Flash chromatography must be "flash"—complete elution in <20 minutes.

    • Inert Atmosphere: Flush the dry silica column with Nitrogen or Argon before equilibration to remove adsorbed oxygen.

    • Stationary Phase: Use Reverse-Phase (C18) silica. The bonded alkyl phase covers the active silica surface, preventing catalytic degradation.

Category 3: Solubility & Loading

Q: My sample precipitates at the top of the column when I add the mobile phase. A: Thioureas often have poor solubility in non-polar solvents (Hexane/Heptane) used at the start of a gradient.

  • The Fix (Solid Load): Do not liquid load. Dissolve your crude mixture in a volatile solvent (DCM or Acetone), add an equal mass of silica gel (or Celite), and evaporate to dryness. Load this dry powder on top of the packed column. This prevents precipitation shock and improves resolution [4].

Part 2: Experimental Protocols
Protocol A: "Deactivated" Silica Gel Chromatography

Best for: Stable, basic, or neutral alkyl/aryl thioureas exhibiting streaking.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Mobile Phase A: Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (or DCM)

  • Modifier: Triethylamine (TEA)[1]

Step-by-Step:

  • Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 90:10 Hex/EtOAc).

  • Pre-treatment: Add 1% v/v TEA to the slurry. Swirl and let sit for 5 minutes. This "caps" the active sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Loading: Use the Dry Loading technique (described in Q&A) to ensure narrow bands.

  • Elution: Run the gradient using mobile phases that maintain the 1% TEA concentration.

    • Note: TEA has a high boiling point. You must rotovap the fractions thoroughly or wash the combined organic fractions with saturated

      
       (if your product is acid-stable) to remove residual TEA.
      
Protocol B: Neutral Alumina Purification

Best for: Acid-sensitive thioureas (e.g., Trityl-protected) or those degrading on silica.

Materials:

  • Aluminum Oxide (Neutral, Brockmann Grade III)

    • Note: Grade I is too active. Convert to Grade III by adding 6% water (w/w) and shaking for 2 hours.

  • Mobile Phase: DCM / Methanol gradients.

Step-by-Step:

  • Packing: Dry pack the alumina (tap gently to settle).

  • Equilibration: Wet the column with 100% DCM.

  • Elution: Thioureas elute faster on alumina than silica. Start with a non-polar gradient (e.g., 100% DCM -> 98:2 DCM:MeOH).

  • Advantage: No amine modifiers are needed; the surface is not acidic enough to cause hydrogen-bond drag.

Part 3: Data & Decision Logic
Table 1: Mobile Phase Modifier Strategy
Thiourea TypeChemical CharacteristicRecommended ModifierStationary Phase
Dialkyl Thiourea Weakly Basic / Neutral1% Triethylamine (TEA)Silica Gel
Diaryl Thiourea Neutral / Electron RichNone or 0.5% TEASilica or Alumina
Acyl-Thiourea Acidic (

~7-9)
0.5% Acetic AcidSilica Gel
Trityl/Boc Protected Acid SensitiveNoneNeutral Alumina
Figure 1: Purification Strategy Decision Tree

purification_strategy Start Crude Thiourea Mixture Solubility Check Solubility in Hot EtOH/Acetone Start->Solubility Cryst Recrystallization (Preferred Method) Solubility->Cryst Soluble hot, Insoluble cold TLC_Check Run TLC on Silica (DCM/MeOH 95:5) Solubility->TLC_Check Oils out / Too impure Streak Does it streak/tail? TLC_Check->Streak Acidic Is the compound Acidic? (e.g. Acyl-thiourea) Streak->Acidic Yes Silica_TEA Silica Column + 1% TEA Streak->Silica_TEA No (Standard) Silica_Acid Silica Column + 0.5% AcOH Acidic->Silica_Acid Yes Alumina Neutral Alumina Column Acidic->Alumina No / Unstable

Caption: Logical workflow for selecting the optimal purification method based on compound solubility and acidity.

Figure 2: Mechanism of Silanol Blocking

mechanism Silica Silica Surface (Acidic Si-OH) Thiourea Thiourea (H-Bond Acceptor) Silica->Thiourea H-Bonding (Problem) TEA Triethylamine (Strong Base) Silica->TEA Preferential Binding (Solution) Interaction1 Strong Drag (Tailing) TEA->Thiourea Displaced Interaction2 Blocked Site (Free Elution)

Caption: Triethylamine (TEA) competitively binds to acidic silanol groups, preventing the thiourea from "sticking" and ensuring sharp peak elution.

References
  • Reich, H. J. (2024). Common Problems in Chromatography: Streaking and Tailing. University of Wisconsin-Madison Chemistry. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • University of Rochester. (2025). Troubleshooting: How to Improve Yield and Purification. Department of Chemistry. [Link]

Sources

stability of nitrophenyl thioureas in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Nitrophenyl Thioureas in Solution

Executive Summary & Core Stability Profile

Nitrophenyl thioureas (NPTUs) are a class of robust hydrogen-bond donors widely used as organocatalysts, anion sensors, and pharmaceutical intermediates. Their efficacy relies on the dual hydrogen-bonding capability of the thiourea moiety (–NH–C(=S)–NH–). However, the electron-withdrawing nitro group (


) that enhances their catalytic activity also alters their physicochemical stability, making them susceptible to specific degradation pathways in solution.

Core Stability Matrix

ParameterStability StatusCritical Notes
Oxidation Moderate Risk Susceptible to oxidative desulfurization (to ureas) by air/peroxides. Accelerated by basic pH and trace metals.
Hydrolysis pH Dependent Stable in neutral/mildly acidic media. Rapidly hydrolyzes in alkaline solutions (

) to release

/sulfide.
Photostability High Risk Nitroaromatics are chromophores. UV/Vis exposure can induce nitro-to-nitroso photoreduction or C–S bond cleavage.
Thermal Good Generally stable up to

in solution. Avoid boiling in protic solvents.
Aggregation High Forms concentration-dependent aggregates in non-polar solvents, complicating NMR analysis and kinetics.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned cloudy or precipitated a yellow solid after 24 hours."

Diagnosis: Oxidative Desulfurization or Sulfur Extrusion. Root Cause: Thioureas are prone to oxidative desulfurization, converting the thiocarbonyl (


) to a carbonyl (

), yielding the corresponding urea. This process often extrudes elemental sulfur (

), which precipitates as a yellow solid or causes turbidity. Mechanism:

Corrective Action:
  • Filter & Analyze: Filter the precipitate. Elemental sulfur is insoluble in most organic solvents but soluble in

    
    . Analyze the filtrate by LC-MS; the urea byproduct will have a mass of 
    
    
    
    .
  • Degas Solvents: Dissolved oxygen accelerates this process. Always use degassed anhydrous solvents (Ar or

    
     sparged) for long-term storage.
    
  • Check for Peroxides: If using ethers (THF, Dioxane), ensure they are peroxide-free. Peroxides rapidly convert thioureas to urea or sulfinic acids [1].

Issue 2: "The NMR signals for the NH protons are broad, shifting, or missing."

Diagnosis: Hydrogen-Bonding Aggregation or Solvent Exchange. Root Cause: NPTUs are potent H-bond donors.

  • In non-polar solvents (e.g.,

    
    ):  They self-associate into dimers or oligomers. This equilibrium is concentration-dependent, causing chemical shift drifts and peak broadening.
    
  • In protic/exchangeable solvents (e.g.,

    
    , 
    
    
    
    ):
    The acidic NH protons (pKa
    
    
    10-13 due to the nitro group) exchange with deuterium, causing signal disappearance. Corrective Action:
  • Switch Solvent: Use a strong H-bond accepting solvent like DMSO-d6 or DMF-d7 . These solvents break self-aggregates, resulting in sharp, monomeric NH singlets (typically

    
     9.0–11.0 ppm).
    
  • Concentration Study: If using

    
    , perform a dilution study. If peaks sharpen and shift upfield upon dilution, aggregation is confirmed [2].
    
Issue 3: "I observe a loss of catalytic activity over time in my stock solution."

Diagnosis: Base-Induced Decomposition or Photodegradation. Root Cause: The nitro group increases the acidity of the thiourea NH protons. Even mild bases (or basic impurities in the solvent, like dimethylamine in DMF) can deprotonate the thiourea. The resulting anion is susceptible to oxidation or hydrolysis.[1][2] Additionally, nitroaromatics are photoactive; ambient light can degrade the compound over weeks. Corrective Action:

  • Acidify Stabilization: Add a trace amount of acid (e.g., 0.01% acetic acid) to the stock solution to suppress deprotonation if the application permits.

  • Amber Glass: Store all NPTU solutions in amber vials wrapped in foil.

  • Fresh Prep: Re-validate the titer of the catalyst using an internal standard (e.g., 1,3,5-trimethoxybenzene) via NMR before critical experiments.

Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation routes for Nitrophenyl Thiourea in solution.

DecompositionPathways NPTU Nitrophenyl Thiourea (Active) Urea Nitrophenyl Urea (Inactive) NPTU->Urea Air Oxidation / Light Sulfur Elemental Sulfur (Precipitate) NPTU->Sulfur Air Oxidation Sulfinic Sulfinic/Sulfonic Acids (Oxidized Intermediates) NPTU->Sulfinic Oxidation (H2O2/Peroxides) Hydrolysis Amine + H2S + CO2 NPTU->Hydrolysis Basic pH (OH-) / Heat Sulfinic->Urea -SO2 (Desulfurization)

Figure 1: Primary degradation pathways including oxidative desulfurization (yielding urea and sulfur) and base-mediated hydrolysis.

Standard Operating Procedures (SOPs)

SOP-01: Purity Verification via HPLC

Use this protocol to quantify degradation before starting sensitive kinetics experiments.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid). Note: Do not use basic buffers (ammonium acetate/bicarbonate) as they promote on-column degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 300-350 nm (nitro/thiourea charge transfer band).

  • Pass Criteria: Purity

    
    . If "Urea" peak (elutes earlier than thiourea due to higher polarity) exceeds 2%, repurify.
    
SOP-02: Recrystallization of Degraded Material

If the compound has turned yellow/orange or shows urea impurity.

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetonitrile .

  • Filtration: While hot, filter through a

    
     PTFE syringe filter to remove insoluble elemental sulfur.
    
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a

    
     freezer overnight.
    
  • Collection: Filter the crystals and wash with cold hexanes/ether. Dry under high vacuum (

    
    ) for 4 hours.
    

Frequently Asked Questions (FAQ)

Q: What is the best solvent for long-term storage? A: Anhydrous Acetonitrile (MeCN) or DMSO . Acetonitrile is preferred because it is non-nucleophilic and easily removed. DMSO is excellent for solubility but is hygroscopic; water absorption can lead to slow hydrolysis over months. Avoid Acetone (can form hemiaminals) or Alcohols (can undergo solvolysis at high T).

Q: Why does my nitrophenyl thiourea look different in color compared to the phenyl analog? A: The nitro group creates a "push-pull" electronic system with the thiourea sulfur, creating an intramolecular charge transfer (ICT) band. This often imparts a yellow color to the solid and solution. A deepening of this yellow color often indicates deprotonation (formation of the nitrophenyl thiourea anion), which is highly colored [3].

Q: Can I use this compound in biological buffers (pH 7.4)? A: Yes, but with caution. At pH 7.4, the compound is generally stable for the duration of a typical assay (24-48 hours). However, the presence of thiol-containing proteins (e.g., BSA, Cysteine) can lead to disulfide exchange or desulfurization. Always run a "no-enzyme" control to quantify background degradation [4].

Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected Precipitate Precipitate / Turbidity? Start->Precipitate ColorChange Color Change (Deep Yellow/Red)? Start->ColorChange ActivityLoss Loss of Activity? Start->ActivityLoss CheckSolvent Check Solvent Purity (Is it wet/peroxide contaminated?) Precipitate->CheckSolvent Yes CheckpH Check pH (Is it Basic?) ColorChange->CheckpH Yes CheckLight Was it exposed to Light? ActivityLoss->CheckLight Yes ActionFilter Filter -> Analyze Solid (Likely Sulfur or Urea) CheckSolvent->ActionFilter Confirm Oxidation ActionAcid Acidify (add 0.1% AcOH) & Repurify CheckpH->ActionAcid pH > 8 (Anion formation) ActionFresh Prepare Fresh in Amber Vial CheckLight->ActionFresh Photodegradation

Figure 2: Decision tree for diagnosing stability issues in solution.

References

  • Jiao, W., et al. (2015).[3] "Peroxide Desulfurization of Thioureas." The Journal of Organic Chemistry, 80(21), 8513–8528.

  • Schreiner, P. R., et al. (2017). "About Underappreciated Yet Active Conformations of Thiourea Organocatalysts." Organic Letters, 19(16), 4383–4386.

  • Gunnlaugsson, T., et al. (2005). "Photophysics of aromatic thiourea derivatives and their complexes with anions." Photochemical & Photobiological Sciences, 4, 101-109.

  • BenchChem Technical Support. (2025). "Stability Studies of Thiourea Derivatives in Solution." BenchChem Technical Guides.

Sources

Bioconjugation Technical Support Center: Isothiocyanate-Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiocyanate (ITC) bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and delve into the mechanistic causality of ITC-amine reactions. Whether you are labeling an antibody with Fluorescein Isothiocyanate (FITC) for flow cytometry or developing a targeted drug conjugate, understanding the underlying chemistry is critical for troubleshooting and optimizing your workflows.

The Mechanistic Foundation: Causality in Coupling

Isothiocyanates (–N=C=S) are highly reactive electrophiles widely used to conjugate fluorescent dyes or crosslinkers to proteins . They react specifically with primary amines—such as the N-terminus of a peptide or the


-amino group of lysine residues—to form a stable, covalent thiourea bond 2.

The success of this reaction is entirely dictated by amine nucleophilicity , which is governed by pH. The pKa of a lysine side chain is approximately 10.5. At physiological pH (7.4), the vast majority of these amines are protonated (–NH3+) and cannot attack the isothiocyanate carbon. Elevating the pH to 8.5–9.5 deprotonates a sufficient fraction of the amines (–NH2), activating them for nucleophilic attack .

Simultaneously, ITCs are highly susceptible to hydrolysis in aqueous environments 3. Water attacks the isothiocyanate group, degrading it into an unreactive amine 4. This competing reaction is why precise control over solvent conditions and reaction timing is non-negotiable.

G Amine Primary Amine (Protein/Peptide) LowPH pH < 8.0 Protonated (-NH3+) Amine->LowPH Suboptimal pH OptPH pH 8.5 - 9.5 Unprotonated (-NH2) Amine->OptPH Optimal pH ITC Isothiocyanate (e.g., FITC) Water Aqueous Buffer (Hydrolysis) ITC->Water Competing Reaction Conjugate Thiourea Bond (Successful Conjugate) ITC->Conjugate OptPH->Conjugate Nucleophilic Attack Degraded Degraded Dye (Unreactive) Water->Degraded

Logical workflow of isothiocyanate-amine coupling and competing hydrolysis based on pH.

Standardized, Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for FITC-IgG conjugation includes built-in causality checks and a terminal validation step to ensure reproducibility.

Step-by-Step Methodology: FITC Conjugation to IgG
  • Buffer Exchange: Dialyze or desalt your purified IgG (≥1 mg/mL) into 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0 .

    • Causality: This removes interfering amine-containing buffers (like Tris) and establishes the alkaline environment required for lysine deprotonation 5.

  • Dye Preparation: Dissolve FITC powder in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use .

    • Causality: Anhydrous conditions prevent premature hydrolysis of the isothiocyanate group. Water contamination in DMSO will instantly kill the reaction efficiency 5.

  • Conjugation Reaction: Add the FITC solution dropwise to the antibody solution while gently stirring. Target a molar ratio of 10:1 to 20:1 (FITC:Protein) . Incubate for 2 hours at room temperature, protected from light 5.

  • Purification: Remove unreacted and hydrolyzed FITC using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4 5.

  • System Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm (protein) and 495 nm (FITC) using a UV-Vis spectrophotometer . Calculate the Degree of Labeling (DOL):

    
    
    (Note: 0.3 is the correction factor for FITC's inherent absorbance at 280 nm. An optimal DOL for IgG is typically 3 to 6).
    

Workflow Step1 1. Buffer Exchange (Amine-free, pH 8.5-9.5) Step3 3. Conjugation (1-2h, Room Temp, Dark) Step1->Step3 Step2 2. Dye Preparation (Anhydrous DMSO/DMF) Step2->Step3 Step4 4. Purification (SEC or Dialysis) Step3->Step4 Step5 5. Validation (DOL Calculation) Step4->Step5

Self-validating experimental workflow for isothiocyanate bioconjugation.

Troubleshooting Guide (FAQs)

Q1: My conjugation efficiency (DOL) is extremely low. What went wrong? A1: Low conjugation efficiency is typically caused by three primary culprits:

  • Suboptimal pH: If the reaction buffer is below pH 8.0, primary amines remain protonated and lack the nucleophilicity required to attack the isothiocyanate carbon [[]](), .

  • Buffer Competition: Buffers containing primary amines (e.g., Tris, Glycine) or carrier proteins (e.g., BSA) will aggressively compete with your target protein for the dye, resulting in near-zero target labeling , [[2]]().

  • Dye Hydrolysis: If your DMSO was not strictly anhydrous, or if the dye stock was stored improperly, the isothiocyanate groups likely hydrolyzed into unreactive amines before they ever reached your protein 5, 4.

Q2: My protein precipitated immediately after adding the dye, or during purification. Why? A2: This is a classic symptom of over-labeling. Fluorescent dyes like FITC are highly hydrophobic. Attaching too many dye molecules to a single protein masks its hydrophilic residues, causing the protein to unfold, aggregate, and precipitate out of solution , 2. To fix this, reduce the molar excess of dye in your next reaction (e.g., drop from 20:1 to 5:1) , 2.

Q3: I have a high background signal and non-specific binding in my downstream assays. How do I fix this? A3: High background is often caused by the incomplete removal of unreacted dye or the presence of non-covalently bound dye aggregates , 2. Ensure you are using a properly sized SEC column for purification. Additionally, highly labeled conjugates (high DOL) are "sticky" and prone to non-specific hydrophobic interactions with surfaces and non-target cells 2. Optimize your blocking buffers (e.g., 5-10% normal serum) and consider dialyzing the final product extensively to remove trace free dye 7.

Quantitative Optimization Data

Use the following table to audit your experimental parameters against field-proven standards.

ParameterSuboptimal ConditionOptimal ConditionCausality / Impact
Buffer pH < 8.08.5 – 9.5Amines must be unprotonated (-NH2) to act as nucleophiles. Low pH keeps them protonated (-NH3+), preventing reaction .
Buffer Composition Tris, GlycineCarbonate, BorateTris and Glycine contain primary amines that outcompete the target protein, consuming the ITC .
Dye Solvent Aqueous / Wet DMSOAnhydrous DMSO/DMFWater hydrolyzes the ITC group into an unreactive amine. Anhydrous solvents preserve the electrophile [[5]]().
Dye:Protein Ratio > 20:15:1 to 15:1Over-labeling masks hydrophilic residues, causing hydrophobic aggregation and protein precipitation , [[2]]().
Temperature 37°C4°C to 25°CHigh heat accelerates ITC hydrolysis faster than the conjugation reaction, reducing overall efficiency .

References

  • BOC Sciences . "Fluorescent Dye Conjugation Guide".

  • BOC Sciences . "Fluorescent Isothiocyanate (FITC) Labeling Services".

  • TdB Labs . "FITC Labeling and Conjugation". 2

  • ResearchGate . "FITC LABELING | Science topic". 7

  • NIH PMC . "Conjugation of Fluorochromes to Monoclonal Antibodies". 5

  • Wikipedia (via iiab.me) . "Isothiocyanate". 3

  • RSC Publishing . "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid". 4

Sources

removing unreacted butylamine from thiourea product

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on the Effective Removal of Unreacted Butylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide focuses on a frequent purification issue: the removal of residual butylamine from a newly synthesized thiourea product. We will explore the underlying chemical principles and provide robust, step-by-step protocols to ensure the high purity of your compounds.

Fundamentals: Understanding the Separation Challenge

The successful separation of unreacted butylamine from your thiourea product hinges on exploiting the differences in their physicochemical properties. Butylamine is a primary amine, making it basic and relatively volatile. In contrast, N-substituted thioureas are typically crystalline solids with significantly lower basicity and volatility.

A clear understanding of these differences is the first step in designing an effective purification strategy.

Table 1: Comparative Physicochemical Properties

Propertyn-ButylamineN,N'-Dibutylthiourea (Representative Product)Rationale for Separation
Formula CH₃(CH₂)₃NH₂(CH₃(CH₂)₃NH)₂CSDifferent molecular structures and functional groups.
Molecular Weight 73.14 g/mol 188.33 g/mol Significant difference in mass.
Boiling Point 77-79 °C[1][2]Not Applicable (Solid)Butylamine can be removed by evaporation/distillation.
Melting Point -49 °C[1][3]62-65 °CThiourea is a solid at room temperature, while butylamine is a liquid.
Basicity (pKa of Conjugate Acid) ~10.78[1]Significantly lower (less basic)This is the key property for acid-base extraction.
Solubility Miscible in water and organic solvents[1][4]Generally insoluble in water, soluble in organic solvents like ethanol, acetone.[5][6]Allows for separation using immiscible solvent systems.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of thiourea products contaminated with butylamine.

Q1: My crude product has a strong fishy/ammonia-like odor. What is this, and how do I get rid of it?

A1: That distinct odor is characteristic of residual n-butylamine, which is a volatile amine.[1][4] Its presence indicates an incomplete reaction or the use of excess starting material. The most direct method to remove it is through an acid-base extraction.

The Principle: Butylamine, as a base, will react with a dilute acid (e.g., hydrochloric acid) to form its corresponding ammonium salt (n-butylammonium chloride). This salt is ionic and therefore highly soluble in water, while your less basic thiourea product remains neutral and preferentially soluble in the organic solvent.[7][8] This allows for a clean separation using a separatory funnel.

A wash with a dilute acid solution will transfer the butylamine from your organic layer to the aqueous layer, which can then be discarded.[9][10]

Q2: I performed a simple water wash, but the amine smell persists. Why wasn't this effective?

A2: While butylamine is miscible with water, a simple water wash is often insufficient for complete removal.[1] This is due to the partitioning of butylamine between the organic and aqueous layers. To effectively drive the equilibrium towards the aqueous phase, you must convert the amine into its more water-soluble salt form with an acid, as described in Q1. The general rule is that the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid to ensure complete protonation and extraction.[10]

Q3: Which purification method is best for my thiourea product: Acid-Base Extraction, Recrystallization, or Chromatography?

A3: The optimal method depends on the scale of your reaction, the nature of other potential impurities, and the desired final purity.

  • Acid-Base Extraction: This is the best first step and is highly recommended for removing basic impurities like butylamine. It is fast, efficient for large quantities, and uses inexpensive reagents.[7]

  • Recrystallization: This is the most common and effective method for purifying the solid thiourea product after the bulk of the butylamine has been removed by an acid wash.[11][12] It is excellent for removing non-basic impurities and achieving high crystalline purity.

  • Column Chromatography: This method should be reserved for situations where acid-base extraction and recrystallization fail to provide the desired purity, or if your product is an oil.[13] It is also useful for separating the desired thiourea from other byproducts with similar polarities.

Below is a decision-making workflow to help you choose the appropriate strategy.

G Choosing the Right Purification Strategy start Crude Thiourea Product (with Butylamine) acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) start->acid_wash is_solid Is the product a solid? acid_wash->is_solid After solvent removal check_purity Check Purity (TLC, NMR) chromatography Purify by Column Chromatography check_purity->chromatography Purity Unacceptable pure_product Pure Thiourea Product check_purity->pure_product Purity Acceptable recrystallize Recrystallize Product is_solid->recrystallize Yes is_solid->chromatography No (Oil) recrystallize->check_purity chromatography->check_purity

Caption: A decision-making workflow for purifying crude thiourea products.

Q4: Can the acid wash hydrolyze my thiourea product? What concentration of acid should I use?

A4: This is an excellent and important consideration. While thioureas are generally stable, harsh acidic conditions could potentially lead to degradation. Therefore, it is crucial to use a dilute aqueous acid . A 1 M solution of hydrochloric acid (HCl) is typically sufficient to protonate the butylamine without affecting the thiourea.[10] Avoid using concentrated acids. The extraction process should also be performed relatively quickly at room temperature.

Q5: My thiourea product oiled out instead of crystallizing during recrystallization. What should I do?

A5: The formation of an oil, rather than crystals, can occur for several reasons:

  • High Impurity Concentration: Residual butylamine or other byproducts can depress the melting point of your product and inhibit crystal lattice formation.

  • Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your product.

  • Rapid Cooling: Cooling the solution too quickly can cause the product to crash out as an oil.

Solutions:

  • Ensure you have thoroughly removed the butylamine with an acid wash first.

  • Re-heat the oil in the solvent, add a bit more solvent to ensure complete dissolution, and allow it to cool much more slowly.

  • Try a different recrystallization solvent or a solvent mixture with a lower boiling point.[11][12]

  • Attempt to scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Experimental Protocols
Protocol 1: Acid-Base Extraction for Butylamine Removal

This protocol describes the liquid-liquid extraction procedure to remove basic butylamine from an organic solution containing your thiourea product.

G cluster_0 Workflow: Acid-Base Extraction A 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) B 2. Transfer to separatory funnel A->B C 3. Add 1M HCl (aq) and shake well B->C D 4. Allow layers to separate C->D E 5. Drain lower aqueous layer (contains butylamine salt) D->E F 6. Repeat wash with 1M HCl if needed E->F G 7. Wash organic layer with brine F->G H 8. Dry organic layer (e.g., MgSO₄), filter, and evaporate solvent G->H I Purified (but possibly still crude) Thiourea H->I

Caption: General workflow for the removal of butylamine via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which your thiourea product is soluble (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing between the two phases.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower, aqueous layer will contain the n-butylammonium chloride salt.

  • Drain: Carefully drain and discard the lower aqueous layer.

  • (Optional) Repeat: If the amine contamination is high (indicated by a strong odor in the organic layer), repeat the acidic wash (steps 3-6) with a fresh portion of 1 M HCl.

  • Neutralization/Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and filter to remove the agent. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your thiourea product, now free of butylamine.

Protocol 2: Single-Solvent Recrystallization of Thiourea Product

This protocol is for purifying the solid thiourea product obtained after the acid-base extraction.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent. An ideal solvent will dissolve your thiourea product well at high temperatures but poorly at room temperature.[12] Ethanol is often a good starting point for thiourea derivatives.[11][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[14]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[12][15]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly, either by air-drying or in a vacuum oven, to remove any residual solvent.

By following these guidelines and protocols, you can effectively address the common issue of butylamine contamination and significantly improve the purity of your thiourea products, leading to more reliable and reproducible results in your research.

References
  • n-Butylamine - Wikipedia. Wikipedia. [Link]

  • N-Butylamine CAS 109-73-9. Xiamen AECO Chemical Industrial Co., Ltd. [Link]

  • n-Butylamine, 98% 109-73-9 India. Ottokemi. [Link]

  • n-Butylamine – Knowledge and References. Taylor & Francis. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • N-T-Butyl-N'-Isopropylthiourea - ChemBK. ChemBK. [Link]

  • Acid-Base Extraction Tutorial. ChemistryConnected via YouTube. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]

  • Separation of 1-(o-Chlorophenyl)thiourea on Newcrom R1 HPLC column. SIELC. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • Recrystallization. vlab.amrita.edu. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. PMC. [Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. PMC. [Link]

  • Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. SciSpace. [Link]

  • Solubility of Thiourea in Solvents. Scribd. [Link]

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. [Link]

  • How can I purify my bis thiourea compound? ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Measurement and correlation for solubility of thiourea in different solvents. ResearchGate. [Link]

  • New process for the preparation of thiourea derivatives.
  • thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]

  • Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]

  • Method for removing unreacted electrophiles

Sources

thermal decomposition temperature of thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Analysis of Thiourea Derivatives

Case ID: TUD-THERM-001 Assigned Specialist: Senior Application Scientist, Material Characterization Unit Status: Open Subject: Optimization of Thermal Decomposition Protocols & Data Interpretation for Thiourea Derivatives

Introduction

Welcome to the Advanced Thermal Analysis Support Center. You are likely here because thiourea derivatives (


) exhibit complex thermal behaviors that defy standard "heat-and-watch" protocols. Unlike simple organics, these compounds undergo simultaneous physical phase transitions (melting/sublimation) and chemical isomerizations (to ammonium thiocyanates) before final degradation.

This guide is structured to troubleshoot your experimental setup, correct common data interpretation errors, and provide the mechanistic grounding required for high-impact publications or regulatory submissions.

Module 1: Experimental Setup & Optimization

Objective: Isolate decomposition events from sublimation and melting artifacts.

Q1: Why does my TGA curve show significant weight loss below the predicted decomposition temperature?

Diagnosis: You are likely observing sublimation or solvent release , not chemical decomposition. Thiourea derivatives are prone to sublimation near their melting points.

Troubleshooting Protocol:

  • Pan Selection (The Critical Variable):

    • Standard Open Pan: Allows unrestricted sublimation. If your derivative has high vapor pressure, the mass loss is physical, not chemical.

    • Hermetic Pan with Pinhole (Recommended): Use an aluminum pan with a lid containing a laser-drilled pinhole (

      
      ). This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape.
      
  • The "Residue Test":

    • If

      
      , you likely had sublimation.
      
    • If

      
       (often carbonaceous char or polymerized melamine derivatives), you observed true decomposition.
      
Q2: How do I distinguish between melting and decomposition in DSC?

Diagnosis: Thiourea derivatives often melt with simultaneous decomposition (isomerization).

Troubleshooting Protocol:

  • Look for the "Endo-Exo" Dipole:

    • Pure Melting: Sharp endotherm, returns to baseline.

    • Melting w/ Decomposition: Sharp endotherm immediately followed by (or overlapping with) an exotherm or a noisy baseline. The exotherm often represents the isomerization to ammonium thiocyanate or polymerization.

  • Run Modulated DSC (MDSC):

    • Separate Reversing Heat Flow (Glass transition, Melting) from Non-Reversing Heat Flow (Decomposition, Curing, Volatilization).

Experimental Workflow Diagram

G Sample Sample Preparation (Dry, 2-5 mg) PanSelect Crucible Selection Sample->PanSelect OpenPan Open Pan (Max Volatilization) PanSelect->OpenPan Solvent Check Pinhole Pinhole Lid (Suppresses Sublimation) PanSelect->Pinhole Decomp Kinetics Run Simultaneous TGA/DSC (10°C/min, N2 purge) OpenPan->Run Pinhole->Run Analysis Evolved Gas Analysis (TGA-MS / FTIR) Run->Analysis Identify H2S, CS2, NH3

Figure 1: Decision matrix for experimental setup to distinguish physical sublimation from chemical decomposition.

Module 2: Mechanistic Interpretation

Objective: Understand the chemical pathways driving the thermal events.

Q3: What is the mechanism behind the multi-stage weight loss?

The thermal degradation of thiourea derivatives is rarely a single-step process. It follows a cascade of Isomerization


 Condensation 

Fragmentation
.
  • Stage 1: Isomerization (140°C – 180°C)

    • Thiourea derivatives isomerize to substituted ammonium thiocyanates .

    • Reaction:

      
      
      
    • Note: This step is often endothermic (melting-like) but sets the stage for decomposition.

  • Stage 2: Primary Decomposition (180°C – 240°C)

    • The thiocyanate salt breaks down.[1]

    • Major Volatiles: Ammonia (

      
      ), Hydrogen Sulfide (
      
      
      
      ), Carbon Disulfide (
      
      
      ), and Isothiocyanic acid (
      
      
      ).[2]
    • Solid Residue: Formation of guanidine derivatives.

  • Stage 3: Condensation (250°C +)

    • Formation of cyclic azines (Melamine, Melam, Melem). These are thermally stable and appear as the "char" residue.

Mechanistic Pathway Diagram

G Thiourea Thiourea Derivative (Solid) Isomer Ammonium Thiocyanate Intermediate Thiourea->Isomer Isomerization (140-180°C) Gases Volatiles: NH3, CS2, H2S, HNCS Isomer->Gases Guanidine Guanidine Derivatives Isomer->Guanidine -H2S, -CS2 Melamine Cyclic Condensates (Melamine/Melem) Guanidine->Melamine Polymerization (>250°C)

Figure 2: The chemical cascade from thiourea isomerization to volatile release and solid residue formation.

Module 3: Quantitative Data & Reference Values

Objective: Benchmark your results against known standards.

The following table summarizes decomposition characteristics for common thiourea derivatives. Note that electron-withdrawing groups (e.g., Phenyl) generally lower the stability of the C=S bond compared to alkyl derivatives.

CompoundMelting Point (

)
Decomp. Onset (

)
Key Evolved Gases
Thiourea 176°C~187°C

N-Phenylthiourea 154°C~160-170°CAniline,

N,N'-Diphenylthiourea 154°C~240°CPhenyl isothiocyanate, Aniline
Thiourea Dioxide N/A (Decomposes)~126°C

(Exothermic!)

Data synthesized from Wang et al. (2005) and BenchChem technical data.

Module 4: Safety & Hazard Mitigation

Objective: Prevent exposure to toxic evolved gases.

Q4: What specific safety precautions are required for TGA-MS of these compounds?

Critical Warning: The thermal decomposition of thiourea derivatives releases Hydrogen Sulfide (


)  and Carbon Disulfide (

)
.[3]
  • 
    :  Neurotoxic; olfactory fatigue occurs rapidly (you stop smelling it while it kills you).
    
  • 
    :  Highly flammable and neurotoxic.
    

Mandatory Protocol:

  • Ventilation: The TGA exhaust must be plumbed directly into a fume hood or active scrubber system.

  • Sample Size: Keep sample mass low (<5 mg) to minimize the volume of evolved gas.

  • Sensor: Ensure an active

    
     monitor is present in the lab.
    

References

  • Wang, S., Gao, Q., & Wang, J. (2005).[4][5] Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B. [5]

  • BenchChem. (2025).[6] An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.

  • National Oceanic and Atmospheric Administration (NOAA). Thiourea Dioxide Chemical Datasheet. CAMEO Chemicals.[7]

  • Cayman Chemical. (2025).[8] Safety Data Sheet: N-Phenylthiourea.

Sources

overcoming solubility issues in anion sensing assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Supramolecular Assay Development . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and resolve the most pervasive challenge in anion recognition: aqueous solubility and competitive hydration .

Anion sensing in biological or environmental samples requires operating in water. However, synthetic receptors (e.g., ureas, thioureas, squaramides, and macrocycles) often rely on highly hydrophobic scaffolds to shield their hydrogen-bonding networks. When introduced to aqueous media, these sensors either precipitate out of solution or fail to bind the target anion due to water molecules outcompeting the receptor.

Below is our diagnostic framework and troubleshooting guide to help you engineer self-validating, water-compatible anion sensing assays.

Diagnostic Workflow for Aqueous Anion Sensing

DiagnosticFlow Start Anion Sensor in Aqueous Media Precip Does the sensor precipitate or cause turbidity? Start->Precip YesPrecip Hydrophobic Aggregation Action: Use Micelles or AIE Precip->YesPrecip Yes NoPrecip Sensor Remains Soluble Precip->NoPrecip No Signal Is there a measurable signal upon anion addition? NoPrecip->Signal NoSignal Competitive Hydration Action: Use IDA / Hydrophobic Pockets Signal->NoSignal No YesSignal Assay Functional Signal->YesSignal Yes

Diagnostic workflow for resolving aqueous anion sensing failures.

Troubleshooting Guide & FAQs

Q1: My urea/thiourea-based small-molecule sensor precipitates immediately upon addition to my aqueous buffer. How can I resolve this without destroying its binding affinity? Causality: Neutral receptors rely on directional hydrogen bonding. To prevent bulk water from interfering with these bonds, they are often built on highly aromatic, hydrophobic scaffolds. This inherent hydrophobicity causes the sensor to aggregate and precipitate in water, leading to severe light scattering and loss of optical signal[1]. Solution: You have two primary scientific routes:

  • Micellar Shielding: Introduce a non-ionic (e.g., Triton X-100) or cationic (e.g., CTAB) surfactant above its Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the sensor, solubilizing it in water while providing a desolvated microenvironment for the anion to bind.

  • Aggregation-Induced Emission (AIE): Instead of fighting aggregation, weaponize it. By redesigning the sensor with AIE luminogens (like tetraphenylethylene), the precipitation event restricts intramolecular rotations, turning on a massive fluorescence signal upon anion-induced aggregation[2].

Q2: I achieved perfect solubility using a cationic macrocycle (e.g., a deep cavitand), but I see zero signal change upon adding the target anion. Why is it failing to bind? Causality: You are experiencing competitive hydration. Anions like phosphate (H₂PO₄⁻) and chloride (Cl⁻) possess massive hydration enthalpies (e.g., ΔG° ≈ −465 kJ/mol for phosphate). The energy required to strip the water molecules away from the anion is far greater than the energy gained by binding to your receptor[3]. Solution: Transition to an Indicator Displacement Assay (IDA) housed within a hydrophobic pocket. By pre-loading a fluorescent dye (indicator) into the hydrophobic cavity of your water-soluble host, you create a localized, low-dielectric environment. When the target anion enters this pocket, it displaces the dye into the bulk aqueous phase, triggering a sharp, ratiometric optical response[4].

Q3: My sensor works in pure water, but when I move to physiological high-salt buffers (e.g., 10X PBS), the sensor aggregates and the signal drifts over time. What is the fix? Causality: High ionic strength environments cause a "salting out" effect, compressing the electrical double layer of your soluble complexes and forcing them to coagulate. Furthermore, the molar concentration of competing background salts (like NaCl) overwhelms the sensor. Solution: Covalently conjugate your anion recognition motifs into water-soluble, crosslinked polymeric nanoparticles, such as poly-N-isopropylacrylamide (pNIPAM)[5]. The hydrophilic polymer network swells in water, maintaining absolute solubility even in high-salt media, while the internal hydrophobic pockets selectively extract and bind the target anion[5].

Assay Methodologies

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for proving that your signal is derived from actual anion recognition, not environmental artifacts.

Protocol A: Micelle-Assisted Anion Sensing

Purpose: To solubilize highly hydrophobic neutral receptors in 100% aqueous media.

  • Surfactant Preparation: Prepare a 10 mM solution of CTAB (Cetrimonium bromide) in HEPES buffer (pH 7.4). Note: This is well above the CTAB CMC of ~1 mM.

  • Sensor Encapsulation: Dissolve your hydrophobic sensor in a minimal volume of DMSO (e.g., 10 mM stock). Spike 10 µL of this stock into 1 mL of the CTAB/HEPES buffer. Sonicate for 5 minutes until optically clear.

  • Validation (Self-Correction Step): Measure the baseline fluorescence. If the signal is highly scattered (high baseline at all wavelengths), micellization failed. Increase surfactant concentration or switch to a non-ionic surfactant like Tween-20.

  • Titration: Titrate the target anion (0 to 100 equivalents) into the micellar solution and record the optical response.

Protocol B: Ratiometric Indicator-Displacement Assay (RIDA)

Purpose: To overcome competitive hydration using a pre-assembled Host-Guest complex.

  • Host-Dye Complexation: In your target aqueous buffer, mix your water-soluble macrocyclic host (e.g., dinuclear copper complex or cavitand) with a fluorescent indicator (e.g., Eosin Y)[3].

  • Validation (Stoichiometry Check): Perform a Job Plot analysis by varying the mole fraction of Host to Dye while keeping the total concentration constant. You must confirm a 1:1 binding stoichiometry (a peak at 0.5 mole fraction) before proceeding.

  • Baseline Quenching: Ensure the fluorescence of the indicator is quenched by at least 80% upon binding to the host. This is your "Off" state.

  • Displacement: Add the target anion (e.g., biological phosphates). The anion will outcompete the dye for the host cavity, releasing the dye into the bulk water and restoring fluorescence (The "On" state)[6].

IDAMechanism HostDye Host:Indicator Complex (Quenched Signal) HostAnion Host:Anion Complex (Non-fluorescent) HostDye->HostAnion + Anion FreeDye Displaced Indicator (Strong Fluorescence) HostDye->FreeDye Displacement Anion Target Anion (Hydrated) Anion->HostAnion

Indicator Displacement Assay (IDA) mechanism overcoming competitive hydration.

Quantitative Data: Solubilization Strategies Comparison

Below is a synthesized comparison of different structural strategies used to force anion sensors to operate in challenging aqueous environments.

Solubilization StrategyPrimary MechanismTypical Media CompatibilityExample Target AnionTypical LOD Range
Cosolvent Addition Lowers dielectric constant of water10-50% DMSO/WaterFluoride, Cyanide1 - 50 µM
Micellar Encapsulation Hydrophobic core shielding100% Water + SurfactantEnvironmental Contaminants0.1 - 10 µM
AIE Luminogens Aggregation-induced restrictionAqueous mixturesHalides, Hypochlorite10 nM - 5 µM
Deep Cavitand IDA Hydrophobic pocket desolvationHigh Salt (10X PBS)Iodide~21 µM
Polymeric Nanoparticles Hydrophilic swelling networkBiological Fluids / SerumPhosphates, Sulphates1 - 100 µM

References

  • Anion recognition studies with polymeric nanoparticles in water Source: University of Greenwich (Empowering Women in Organic Chemistry Europe Conference) URL:[Link]

  • A Review of the Molecular Aggregation of Small-Molecule Anion Sensors for Environmental Contaminates in Aqueous Media Source: MDPI (Inorganics) URL:[Link]

  • Chapter 8: Aggregation-induced Emission Luminogens for Anion Sensing Source: Royal Society of Chemistry (Books) URL:[Link]

  • Fluorescent detection of phosphate anion by a highly selective chemosensor in water Source: National Institutes of Health (PMC) URL:[Link]

  • Selective anion sensing in high salt water via a remote indicator displacement assay Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Intramolecular Indicator Displacement Assay for Anions: Supramolecular Sensor for Glyphosate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Thiourea Organocatalysis: Loading Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanics of Loading

Optimizing the loading of thiourea organocatalysts is not merely a linear exercise in "more is faster." Unlike transition metal catalysis, where turnover is often limited by oxidative addition/reductive elimination, thiourea catalysis is governed by weak hydrogen-bonding equilibria .

The effective concentration of your catalyst is dictated by three competing factors:

  • Self-Association (Aggregation): Electron-deficient thioureas (e.g., Schreiner’s thiourea) are dual H-bond donors that readily dimerize, especially in non-polar solvents. Dimers are often catalytically inactive or less selective.

  • Product Inhibition: The product often contains H-bond accepting motifs (carbonyls, nitros) that can bind the catalyst more tightly than the starting material.

  • Background Competency: At very low loadings, the rate of the uncatalyzed (racemic) background reaction may rival the catalyzed rate, eroding enantiomeric excess (

    
    ).
    

Troubleshooting Guide: Diagnostics & Solutions

Module A: Reaction Rate & Conversion Anomalies

Q: My reaction stalls at ~50-60% conversion regardless of time. Adding more catalyst initially doesn't help. Why?

Diagnosis: This is a classic signature of Product Inhibition . In thiourea catalysis, the catalyst operates by activating an electrophile (e.g., nitroalkene, imine) via H-bonding.[1] As the reaction proceeds, the product accumulates. If the product is a stronger H-bond acceptor than the substrate, it sequesters the catalyst in an off-cycle resting state.

Corrective Protocol:

  • Perform a "Spike" Test: When the reaction stalls, add 1.0 equivalent of the product to a fresh reaction starting at

    
    . If the initial rate is significantly slower than the standard reaction, product inhibition is confirmed.
    
  • Solution:

    • Increase Temperature: Weak H-bonds (product-catalyst complex) are more sensitive to thermal disruption than covalent bonds. A slight temperature increase (e.g., -78°C to -40°C) can shift the equilibrium favoring the free catalyst.

    • Change Solvent: Switch to a solvent that competes slightly for H-bonding (e.g., THF or dilute alcohols) to destabilize the tight product-catalyst complex, provided it doesn't kill the active cycle.

Q: I increased catalyst loading from 10 mol% to 20 mol%, but the rate did not double. It only increased marginally. [1]

Diagnosis: You are likely observing Catalyst Aggregation . Thioureas, particularly bis(trifluoromethyl)phenyl derivatives, form inactive dimers in non-polar solvents like Toluene or DCM. The concentration of the active monomeric species does not scale linearly with total loading.

Visualizing the Aggregation Problem:

Aggregation cluster_0 Off-Cycle Equilibrium Cat_Mono Monomer (Active) [Cat] Cat_Dimer Dimer (Inactive) [Cat]₂ Cat_Mono->Cat_Dimer K_dim (High Conc.) Complex Active Complex Cat_Mono->Complex + Substrate Substrate Substrate Product Product Complex->Product k_cat Product->Cat_Mono Release

Caption: At high concentrations, the equilibrium shifts toward the inactive dimer (


), reducing the effective concentration of the active monomer.
Module B: Enantioselectivity ( ) Issues

Q: My


 drops significantly when I lower the catalyst loading to scale up. Is the catalyst unstable? 

Diagnosis: This is likely due to the Background Reaction . The observed


 is a weighted average of the catalyzed pathway (high 

) and the uncatalyzed background pathway (0%

, racemic).

As you lower loading,

decreases while

remains constant. If

drops too low, the background reaction dominates.

Corrective Protocol:

  • Run a Null Control: Perform the reaction with 0 mol% catalyst under identical conditions. Measure the conversion after 24 hours.

  • Threshold Rule: If the background conversion is >5% of the catalyzed conversion, you cannot lower the loading further without sacrificing

    
    .
    
  • Solution:

    • Concentration: Increase the global concentration of substrates (Molarity). Organocatalytic rates often scale higher than 1st order (e.g., 2nd order overall), whereas background rates might be lower order.

    • Temperature: Lower the temperature. The activation energy (

      
      ) for the uncatalyzed background is usually higher than the catalyzed pathway. Lowering T suppresses the background more than the catalyzed rate.
      

Q: I see "Non-Linear Effects" (NLE). The


 of the product is higher than the 

of the catalyst.

Diagnosis: This is a Positive Non-Linear Effect (+NLE) , often caused by Heterochiral Aggregation . If you use a catalyst with 50%


 (mixture of R and S), the R-enantiomer and S-enantiomer may form a stable "heterochiral dimer" (R-S dimer). If this R-S dimer is more stable and less soluble/active than the homochiral dimers (R-R or S-S), it effectively precipitates or deactivates the minor enantiomer, leaving a solution enriched in the major active enantiomer.

Actionable Insight: While scientifically interesting, for process optimization, this suggests that catalyst purity is critical . Do not assume a linear relationship between catalyst purity and product


.

Experimental Protocols

Protocol A: Variable Time Normalization Analysis (VTNA)

Use this to determine the order in catalyst without complex mathematics.

Objective: Determine if the reaction is 1st order in catalyst (ideal) or fractional order (aggregation).

  • Prepare Stock Solutions: Prepare a master mix of substrates to ensure identical concentrations.

  • Run Three Reactions:

    • Reaction A: 10 mol% Catalyst[2]

    • Reaction B: 5 mol% Catalyst

    • Reaction C: 2.5 mol% Catalyst[2]

  • Monitor: Measure conversion (

    
    ) at multiple time points (
    
    
    
    ) using HPLC or NMR.
  • Plot Data:

    • Y-axis: Conversion (

      
      )
      
    • X-axis:

      
       (Time normalized by catalyst concentration).
      
    • Calculation: Multiply the time of each sample by the catalyst concentration used.

  • Interpret:

    • Perfect Overlay: The reaction is 1st order in catalyst. No aggregation.

    • Drift/No Overlay: The reaction order is not 1. Aggregation or deactivation is present.[3]

Protocol B: The "Same Excess" Experiment (RPKA)

Use this to distinguish Catalyst Deactivation from Product Inhibition.

Concept: Compare two reactions with the same excess ([Substrate A] - [Substrate B]) and same catalyst loading , but different initial concentrations .

  • Reaction 1 (Standard): Start with [A] = 0.2M, [B] = 0.2M.

  • Reaction 2 (Offset): Start with concentrations corresponding to Reaction 1 at 50% conversion (e.g., [A] = 0.1M, [B] = 0.1M) plus added Product (0.1M).

  • Visual Check: Shift the time axis of Reaction 2 so its start (

    
    ) aligns with the time Reaction 1 reached 50% conversion.
    
  • Result:

    • Curves Overlay: The catalyst is robust. The rate depends only on current substrate concentrations.

    • Reaction 2 is Faster: The catalyst in Reaction 1 died/degraded over time.

    • Reaction 2 is Slower: Product inhibition is likely (if you added product to simulate the exact composition).

Quantitative Optimization Logic

Workflow for Loading Optimization:

OptimizationWorkflow Start Start Optimization Standard: 10 mol% Check_Bg Run Null Control (0 mol%) Start->Check_Bg Decision_Bg Background > 5%? Check_Bg->Decision_Bg High_Bg_Path Cannot Lower Loading Optimize Temp/Conc Decision_Bg->High_Bg_Path Yes Low_Bg_Path Screen Lower Loadings (5%, 2%, 1%) Decision_Bg->Low_Bg_Path No Check_Agg Check Linearity (Rate vs Loading) Low_Bg_Path->Check_Agg Decision_Agg Linear Response? Check_Agg->Decision_Agg NonLinear Aggregation Detected Switch Solvent (Polarity up) Decision_Agg->NonLinear No Linear Ideal Behavior Determine Min. Effective Loading Decision_Agg->Linear Yes

Caption: Decision tree for optimizing catalyst loading based on background reaction and aggregation data.

Solvent Effects on Aggregation & Loading

Thiourea self-association constants (


) vary wildly by solvent.
SolventDielectric Constant (

)
Aggregation RiskRecommended Loading Strategy
Toluene 2.38High Higher loading may be wasteful (dimers). Keep < 10 mol% or add H-bond disruptors.
DCM 8.93Moderate Standard starting point. Watch for solubility limits.
THF 7.58Low Solvent competes for H-bonds. May require higher loading to outcompete solvent binding.
Acetonitrile 37.5Very Low Monomeric catalyst dominates. Ideal for kinetic studies, but may lower binding constant (

) with substrate.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]

  • Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(40), 12672–12673. [Link]

  • Blackmond, D. G. (2005).[4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4][5][6] Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

  • Jacobsen, E. N., et al. (2016). Practical Aspects of Reaction Progress Kinetic Analysis. ACS Catalysis, 6(2), 1162–1170. [Link]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[7][8] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[8] [Link]

Sources

Validation & Comparative

1H NMR spectrum of N-butyl-N'-(4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Solvent-Dependent 1H NMR Resolution of N-butyl-N'-(4-nitrophenyl)thiourea

Strategic Context & Executive Summary

In pharmaceutical development and supramolecular chemistry, thiourea derivatives such as N-butyl-N'-(4-nitrophenyl)thiourea serve as critical pharmacophores and anion-binding motifs. However, the structural elucidation of these molecules via 1H NMR spectroscopy is notoriously complex. The thiourea core (


) exhibits partial double-bond character, leading to restricted rotation and E/Z conformational isomerism. Furthermore, the highly acidic NH protons are extremely sensitive to hydrogen bonding.

As a Senior Application Scientist, I frequently see researchers struggle with broad, unintegratable NMR spectra when analyzing thioureas. This guide objectively compares the analytical performance of two standard NMR solvents—DMSO-d6 and CDCl3 —demonstrating how solvent selection dictates both spectral resolution and the observable conformational state of N-butyl-N'-(4-nitrophenyl)thiourea.

Mechanistic Causality: The Solvent-Solute Interaction Paradigm

To optimize an NMR experiment, one must understand the causality behind solvent-solute interactions rather than simply following a standard operating procedure.

  • DMSO-d6 (High Polarity, Strong H-Bond Acceptor): DMSO-d6 is the solvent of choice for routine purity analysis and structural confirmation. Because it is a powerful hydrogen-bond acceptor, DMSO outcompetes intermolecular solute-solute interactions. It effectively breaks up thiourea dimers and strongly solvates the NH protons, locking the molecule into a single monomeric state[1]. This yields sharp, easily integratable NH signals. However, the strong hydrogen bonding severely deshields the protons, shifting them significantly downfield (often by >1.5 ppm compared to non-polar solvents)[1].

  • CDCl3 (Low Polarity, Weak Interacting): CDCl3 is utilized when the goal is to study the native conformational dynamics of the molecule. Because CDCl3 cannot act as a strong hydrogen-bond acceptor, the thiourea molecules are free to form intermolecular hydrogen-bonded dimers and exist in an equilibrium of E and Z conformers[2]. This chemical exchange occurs at an intermediate rate on the NMR timescale, resulting in broadened NH peaks and complex splitting patterns that provide valuable 3D structural data, albeit at the cost of baseline resolution.

Comparative Quantitative Data

The table below summarizes the 1H NMR chemical shifts and peak morphologies of N-butyl-N'-(4-nitrophenyl)thiourea at standard ambient temperature (298 K).

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) at 15 mM Concentration

Proton AssignmentDMSO-d6CDCl3MultiplicityMechanistic Causality / Observation
Ar-NH 9.858.45 (br)SingletStrong H-bonding with DMSO causes severe deshielding. Broad in CDCl3 due to dimerization.
Alkyl-NH 8.206.30 (br)TripletBroad in CDCl3 due to intermediate chemical exchange between E/Z conformers.
Ar-H (o-NO2) 8.188.25DoubletThe electron-withdrawing nitro group strongly deshields these ortho protons.
Ar-H (o-NH) 7.807.40DoubletShielded relative to the o-NO2 protons; highly sensitive to solvent anisotropy.
N-CH2 (C1') 3.453.65QuartetSplit by the adjacent aliphatic -CH2- and the Alkyl-NH proton.
CH2 (C2') 1.551.65QuintetAliphatic chain backbone; relatively unaffected by solvent polarity.
CH2 (C3') 1.351.40SextetAliphatic chain backbone.
CH3 (C4') 0.900.95TripletTerminal methyl group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility, the following protocol establishes a self-validating system. By strictly controlling the sample concentration, we eliminate the variable of concentration-dependent dimerization in non-polar solvents[2].

Step 1: Standardized Sample Preparation

  • Precisely weigh 3.8 mg of N-butyl-N'-(4-nitrophenyl)thiourea.

  • Dissolve the solid in exactly 0.6 mL of the chosen deuterated solvent (DMSO-d6 or CDCl3) to achieve a standardized concentration of ~15 mM. Causality: Maintaining a strict 15 mM concentration ensures that the ratio of monomer-to-dimer in CDCl3 remains constant across different batches, ensuring reproducible chemical shifts[2].

Step 2: Internal Validation Spiking

  • Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

  • Self-Validation Check: The chemical shift of the residual water peak in the solvent acts as an internal quality control metric. In DMSO-d6, the water peak should appear at ~3.33 ppm. If this peak shifts significantly, it indicates anomalous sample pH or excessive atmospheric water contamination, which will invalidate the NH integration[3].

Step 3: Spectrometer Acquisition Parameters

  • Transfer the solution to a 5 mm precision NMR tube.

  • Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at a regulated temperature of 298 K.

  • Set the relaxation delay (D1) to 2.0 seconds minimum to ensure complete relaxation of the sterically hindered aromatic protons, and acquire 16 to 32 scans.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing the resolution of the butyl chain multiplets.

  • Phase and baseline correct the spectrum. Reference the chemical shifts to TMS (0.00 ppm) or the residual solvent peaks (DMSO pentet at 2.50 ppm; CHCl3 singlet at 7.26 ppm)[4].

Logical Relationship Visualization

The following diagram illustrates the mechanistic divergence of the thiourea conformational state based on the selected NMR solvent workflow.

SolventSelection Root N-butyl-N'-(4-nitrophenyl)thiourea 1H NMR Analysis DMSO DMSO-d6 (Strong H-Bond Acceptor) Root->DMSO Structural Elucidation CDCl3 CDCl3 (Non-Polar, Weak Interacting) Root->CDCl3 Conformational Study MechDMSO Disrupts Solute-Solute H-Bonds Stabilizes Monomeric State DMSO->MechDMSO MechCDCl3 Preserves Native Conformers Promotes Dimerization CDCl3->MechCDCl3 OutDMSO Sharp NH Signals Downfield Shift (~9.8 ppm) Single Conformer MechDMSO->OutDMSO OutCDCl3 Broad NH Signals Upfield Shift (~8.4 ppm) E/Z Isomeric Splitting MechCDCl3->OutCDCl3

Figure 1: Mechanistic divergence of thiourea conformational states and NMR resolution based on solvent selection.

Conclusion

For the routine structural verification of N-butyl-N'-(4-nitrophenyl)thiourea, DMSO-d6 is objectively superior due to its ability to disrupt complex hydrogen-bonding networks, resulting in sharp, quantifiable NH signals. Conversely, CDCl3 should be exclusively reserved for advanced conformational studies where observing the native E/Z isomerism and dimerization behavior is the primary experimental objective.

References

  • Abraham, R. J., et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.
  • Fulmer, G. R., et al.
  • "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives." Journal of Organic Chemistry, 2022.
  • "Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[5,6]arene-based Supramolecular Organogels." RSC Advances, 2016.

Sources

A Researcher's Guide to the Infrared Spectroscopy of the Thiourea C=S Bond: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the thiourea moiety (NH₂CSNH₂) is a cornerstone functional group, pivotal for its hydrogen-bonding capabilities, role in organic synthesis, and as a ligand in coordination chemistry.[1][2] Accurate structural characterization is paramount, and while Infrared (IR) spectroscopy is a frontline technique for functional group identification, the thiocarbonyl (C=S) group presents unique interpretive challenges compared to its ubiquitous carbonyl (C=O) counterpart.

This guide provides an in-depth analysis of the IR characteristic peaks of the thiourea C=S bond. Moving beyond a simple list of frequencies, we will explore the complex vibrational couplings that define its spectral signature, compare it with analogous functional groups, and provide a robust experimental protocol for acquiring high-fidelity data.

The Elusive Nature of the C=S Stretching Vibration

Unlike the strong, sharp, and highly diagnostic absorption of the carbonyl (C=O) group typically found between 1650-1800 cm⁻¹, the thiocarbonyl (C=S) stretch is notoriously more complex to assign with certainty.[3][4][5] This complexity arises from two primary factors:

  • Lower Bond Polarity and Strength: The C=S bond is significantly less polar and weaker than the C=O bond.[2] This results in a lower intrinsic stretching frequency and a less intense IR absorption band.

  • Vibrational Coupling: The C=S stretching vibration is not "pure." It couples extensively with other vibrational modes within the thiourea backbone, particularly the C-N stretching and N-H bending modes.[6] Consequently, the C=S character is distributed across several bands, often referred to as "thioamide" bands, making a single, definitive assignment difficult.

Due to this coupling, researchers should look for a constellation of bands rather than a single peak to confidently identify the thiourea moiety.

Characteristic IR Absorption Bands of Thiourea

The vibrational signature of thiourea is best understood as a series of coupled modes. While assignments can vary slightly between studies, the key absorptions are generally distributed across the mid- and far-IR regions.

Wavenumber (cm⁻¹)Assignment & DescriptionSupporting Notes
~3170 - 3380 N-H Asymmetric & Symmetric StretchingMultiple bands are often observed in the solid state, indicating different hydrogen bonding environments.[1][2]
~1585 - 1620 N-H Bending (Scissoring) / Thioamide IThis band has significant contribution from N-H bending, but also from C-N stretching. It is analogous to the Amide II band in amides.[1][2]
~1414 - 1450 C-N Asymmetric Stretching / Thioamide IIPrimarily associated with the N-C-N asymmetric stretch, this band also contains a significant contribution from the C=S stretch.[1][7]
~1080 - 1100 C-N Symmetric Stretching & C=S Stretching / Thioamide IIIA mixed vibration band that is sometimes cited as having C=S character.[2][6]
~730 C=S Stretching & N-C-N BendingThis is often considered the most significant band for identifying the C=S stretch.[1][6][8] Its position is sensitive to coordination with metal ions.

Note: The exact positions of these peaks can shift based on the physical state of the sample, substitution on the nitrogen atoms, and intermolecular interactions.

Comparative Analysis: Thiourea (C=S) vs. Urea (C=O)

The most effective way to appreciate the unique IR signature of thiourea is to compare it directly with its oxygen analog, urea.

FeatureThiourea (C=S)Urea (C=O)Causality & Significance
Primary Stretching Band ~730 cm⁻¹ (with contributions elsewhere)~1680 cm⁻¹ (Amide I)The much higher mass of sulfur compared to oxygen and the weaker C=S bond strength are the primary reasons for the dramatically lower frequency.
Band Intensity Medium to WeakVery StrongThe C=O bond has a much larger dipole moment than the C=S bond, leading to a significantly more intense absorption.[2][4] This makes the C=O stretch one of the easiest peaks to identify in an IR spectrum.
Vibrational Coupling Extensive coupling across multiple bands.[6]The C=O stretch is the primary contributor to the Amide I band, making it more localized and easier to assign.The delocalization of vibrational energy in thiourea requires a more holistic analysis of the spectrum for confident identification.

This comparison underscores a critical takeaway: Do not search for a strong band analogous to a ketone or amide C=O stretch when analyzing thiourea. Instead, focus on the characteristic band around 730 cm⁻¹ in conjunction with the thioamide bands in the 1400-1600 cm⁻¹ region.

Factors Influencing Thiourea's IR Spectrum

The vibrational frequencies of thiourea are highly sensitive to its chemical environment. Understanding these influences is key to accurate spectral interpretation.

  • Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, thiourea's spectral features are strongly influenced by intermolecular interactions. In solution or in the presence of H-bond acceptors, the N-H stretching bands can broaden and shift, which in turn affects the coupled C-N and C=S vibrations.[9]

  • Metal Complexation: When thiourea acts as a ligand and coordinates to a metal center through its sulfur atom, the electron density around the C=S bond changes. This typically weakens the C=S bond, resulting in a noticeable shift of the ~730 cm⁻¹ band to a lower frequency (a redshift).[6][8][10] This shift is a powerful diagnostic tool for confirming metal-sulfur bond formation.

  • Substitution: Replacing the hydrogens on the nitrogen atoms with alkyl or aryl groups (N,N'-disubstituted thioureas) alters the electronic and steric environment, leading to predictable shifts in the coupled vibrations.[11]

Experimental Protocol: High-Fidelity FTIR Analysis of a Thiourea Compound

Acquiring a clean, interpretable spectrum is the foundation of any analysis. The following protocol outlines the steps for the common Potassium Bromide (KBr) pellet method for solid samples.

Objective: To obtain a high-resolution, transmission FTIR spectrum of a solid thiourea-containing compound, free from atmospheric and moisture interference.

Methodology:

  • Preparation and Environment Control:

    • Rationale: The N-H bonds in thiourea and the hygroscopic nature of KBr make them highly susceptible to moisture. Water vapor and CO₂ in the atmosphere have strong IR absorptions that can obscure key spectral regions.

    • Step 1a: Gently heat spectroscopic grade KBr in an oven at ~110°C for at least 4 hours to ensure it is completely dry. Store in a desiccator.

    • Step 1b: Prepare the sample in a low-humidity environment, such as a glove box or under a nitrogen purge, if possible.

  • Sample Grinding:

    • Rationale: To minimize light scattering (the Christiansen effect) and ensure a homogenous mixture, the particle size of the sample must be smaller than the wavelength of the IR radiation.

    • Step 2a: Place approximately 1-2 mg of the thiourea sample and ~200 mg of the dried KBr into an agate mortar.

    • Step 2b: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.

  • Pellet Formation:

    • Rationale: A transparent, high-quality pellet is required for the IR beam to pass through without significant scattering.

    • Step 3a: Transfer the powdered mixture to a pellet press die.

    • Step 3b: Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

    • Step 3c: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the pure KBr and instrument optics is essential to ratio against the sample spectrum, thereby removing contributions from the matrix, atmosphere, and instrument.

    • Step 4a: Place a blank KBr pellet (or an empty sample holder) in the spectrometer.

    • Step 4b: Collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Step 4c: Replace the blank with the sample pellet.

    • Step 4d: Collect the sample spectrum using the same acquisition parameters. The software will automatically ratio the sample scan to the background to produce the final absorbance or transmittance spectrum.

Workflow for C=S Bond Identification

The following diagram illustrates the logical workflow for identifying the thiourea C=S bond in an unknown solid sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Prep Dry KBr & Sample Grind Grind Sample with KBr (1:100) Prep->Grind Press Press into Transparent Pellet Grind->Press Bkg Collect Background Spectrum (Blank KBr Pellet) Press->Bkg Smpl Collect Sample Spectrum (32 Scans, 4 cm-1 resolution) Bkg->Smpl Process Baseline & Atmospheric Correction Smpl->Process Identify Identify Key Bands: ~3200 (N-H) ~1600 (N-H bend) ~1450 (C-N/C=S) ~730 (C=S) Process->Identify Compare Compare with Urea (C=O at ~1680) & other Thioamides Identify->Compare Confirm Confirm Assignment (Absence of strong C=O) Compare->Confirm

Caption: Workflow for the identification of the thiourea C=S bond via FTIR.

References

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis. [Link]

  • Ab initio molecular geometry and anharmonic vibrational spectra of thiourea and thiourea-d4. PubMed. [Link]

  • Normal co-ordinates for the planar vibrations of thiourea, and frequency assignment for selenourea. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing. [Link]

  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Semantic Scholar. [Link]

  • FTIR spectrum of thiourea. ResearchGate. [Link]

  • infrared spectra of thiourea and its inclusion compounds. SciSpace. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

  • Important IR spectral bands (cm-1) of thiourea and its complexes. ResearchGate. [Link]

  • Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives. PubMed. [Link]

  • Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. PubMed. [Link]

  • The C = S stretching frequency in the infrared spectra of studied compounds. ResearchGate. [Link]

  • Carbonyl - compounds - IR - spectroscopy. Unknown Source. [Link]

  • IR Spectroscopy of Hydrocarbons. Unknown Source. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

Advanced Fragmentation Guide: Nitrophenyl Thioureas in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl thioureas (NPTUs) represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer properties (specifically as inhibitors of reverse transcriptase and tyrosine kinases). However, their structural characterization poses unique challenges due to the competing electronic effects of the electron-withdrawing nitro group and the nucleophilic thiourea core.

This guide provides a definitive technical comparison of NPTU fragmentation patterns against standard Phenyl Thioureas (PTUs) and Urea analogs . By synthesizing data from Electrospray Ionization (ESI) and Electron Ionization (EI), we establish a self-validating protocol for distinguishing positional isomers (ortho, meta, para)—a crucial requirement for validating synthetic purity in drug development pipelines.

Comparative Analysis: NPTUs vs. Structural Alternatives

To understand the unique mass spectral "fingerprint" of nitrophenyl thioureas, we must compare them against their non-nitro and oxygenated counterparts. The presence of the nitro group (


) drastically alters the fragmentation landscape.
Table 1: Fragmentation Performance Matrix
FeatureNitrophenyl Thioureas (NPTUs) Phenyl Thioureas (PTUs) Nitrophenyl Ureas (NPUs)
Ionization Response (ESI+) High (Due to basic N sites + resonance stabilization)ModerateModerate to Low (Lower proton affinity of C=O vs C=S)
Primary Cleavage C-N Bond Fission (Assisted by

resonance)
C-N Bond FissionC-N Bond Fission
Diagnostic Neutral Loss

/

(33/34 Da)
AND

/

(30/46 Da)

/

only

/

(43 Da)
Ortho-Effect Prominent: Cyclic oxygen transfer (McLafferty-type)AbsentModerate
Base Peak (ESI-MS/MS) Often Nitroaniline cation (

,

139 for nitroaniline)
Aniline cation (

94)
Isocyanate cation
Key Insight: The "Nitro-Switch"

In standard PTUs, the thiocarbonyl (


) is the primary driver of fragmentation, often leading to isothiocyanate ions. In NPTUs, the nitro group acts as an "electronic switch."
  • Inductive Effect (-I): Weakens the proximal C-N bond, accelerating the formation of the nitroaniline fragment.

  • Resonance Effect (-R): Stabilizes the negative charge in ESI negative mode (

    
    ), making NPTUs significantly more sensitive in negative polarity than standard thioureas.
    

Deep Dive: Mechanistic Fragmentation Pathways

The fragmentation of NPTUs is governed by three competing pathways. Understanding these allows you to predict the spectrum of a novel derivative before synthesis.

Pathway A: The "Butterfly" Cleavage (C-N Fission)

The most thermodynamically favorable pathway involves the cleavage of the C-N bonds flanking the thiocarbonyl carbon.

  • Mechanism: Protonation occurs on the Sulfur atom (kinetic control) or Nitrogen (thermodynamic control).

  • Outcome: The molecule splits into a Nitroaniline ion and an Isothiocyanate neutral , or vice versa.

  • Diagnostic Value: The ratio of these two ions indicates the electronic nature of the other substituent (R'). If R' is electron-donating, the R'-NCS cation is favored.

Pathway B: The Ortho-Effect (Isomer Differentiation)

This is the critical self-validating check for ortho-substituted NPTUs.

  • Mechanism: In ortho-isomers, the nitro oxygen is spatially proximal to the thiourea hydrogen. A 6-membered transition state allows for intramolecular hydrogen transfer or oxygen transfer.

  • Result: A unique loss of

    
     (17 Da)  or 
    
    
    
    (18 Da)
    , which is mechanistically impossible for meta or para isomers.
  • Application: If you observe a peak at

    
    , your sample contains the ortho isomer.
    
Pathway C: Desulfurization

Common in all thioureas, but accelerated in NPTUs due to ring stabilization.

  • Loss: Extrusion of elemental sulfur or HS.

  • Product: Formation of a guanidine-like cation.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for assigning NPTU fragments.

FragmentationPathway Parent Parent Ion [M+H]+ SulfurProt S-Protonation (Kinetic) Parent->SulfurProt Fast NitrogenProt N-Protonation (Thermodynamic) Parent->NitrogenProt Equilibrium Frag_Desulf Guanidine-like Ion [M+H - H2S]+ SulfurProt->Frag_Desulf -H2S (34 Da) Frag_Aniline Nitroaniline Cation (Base Peak) NitrogenProt->Frag_Aniline C-N Cleavage (Neutral: RNCS) Frag_NCS Isothiocyanate Ion NitrogenProt->Frag_NCS C-N Cleavage (Neutral: Aniline) Frag_Ortho Ortho-Rearrangement [M+H - OH]+ NitrogenProt->Frag_Ortho Ortho-Effect (Only if o-NO2) Frag_Aniline->Frag_NCS Competitive Ionization

Figure 1: Mechanistic decision tree for ESI-MS/MS fragmentation of Nitrophenyl Thioureas. Green nodes indicate primary diagnostic ions; Red indicates isomer-specific ions.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and trust in your data, follow this validated workflow. This protocol uses ESI-MS/MS as the primary method due to its suitability for polar thioureas.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of NPTU in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as it can occasionally form adducts that complicate the low-mass region.

  • Dilution: Dilute to 10 µg/mL using 50:50 ACN:Water + 0.1% Formic Acid.

    • Why Formic Acid? It promotes protonation (

      
      ) without suppressing the signal, essential for the "Nitrogen Protonation" pathway described above.
      
Step 2: Instrument Parameters (LC-ESI-MS/MS)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-N bond).

  • Collision Energy (CID): Ramp from 10 eV to 40 eV.

    • Reasoning: NPTUs have varying bond strengths. A ramp ensures you capture the survival yield of the parent ion and the secondary fragmentation of the nitro group.

Step 3: Validation Workflow (The "Trust" Check)
  • Inject Blank: Verify no memory effects (thioureas are "sticky").

  • Inject Standard: Analyze a known para-isomer.

    • Check: Confirm absence of

      
       peak.
      
  • Inject Sample:

    • Check 1: Identify Parent Ion (

      
      ).
      
    • Check 2: Look for characteristic loss of 34 Da (H2S).

    • Check 3: Calculate Ratio of Nitroaniline (

      
       139) to Isothiocyanate.
      
    • Check 4:Ortho-Screen: Scan for

      
      . If present >5% relative abundance, assign as ortho.
      
Visualization: Experimental Workflow

ExperimentalWorkflow Start Synthesized NPTU Prep Dissolve in ACN + 0.1% Formic Acid Start->Prep MS_Source ESI Source (Soft Ionization) Prep->MS_Source Decision Isomer Check? MS_Source->Decision MS/MS Spectrum Ortho Ortho Isomer (Peak at M-17) Decision->Ortho Loss of OH detected ParaMeta Meta/Para Isomer (No M-17) Decision->ParaMeta Loss of OH absent Final Structural Confirmation Ortho->Final ParaMeta->Final

Figure 2: Step-by-step workflow for the structural validation and isomer differentiation of NPTUs.

References

  • Grehn, L. (1977).[1] Mass spectra of ortho substituted 1-phenyl-2-thioureas. Organic Mass Spectrometry, 12(5), 267-269.

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for 3-Nitro-N-phenylthiophen-2-amine. BenchChem Comparison Guides.

  • Felder, T., et al. (2008).[2] Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams.[2] Journal of Mass Spectrometry, 43(5), 651-663.[2]

  • NIST. (2023). Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. NIST Mass Spectrometry Data Center.

  • Jackson, G. (2020). Identification of novel fragmentation pathways in tandem mass spectra of protonated synthetic cathinones. West Virginia University Research.

Sources

13C NMR of Thiourea Thiocarbonyl Carbon: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of the thiourea thiocarbonyl carbon. It is designed for researchers requiring precise structural characterization and mechanistic understanding of thiourea pharmacophores.

Executive Summary: The "Carbonyl" Misnomer

In strict IUPAC nomenclature, the central carbon of thiourea (


) is a thiocarbonyl  carbon (

), not a carbonyl (

). However, in medicinal chemistry and NMR contexts, it is frequently compared to the urea carbonyl.

The defining characteristic of the thiourea


 resonance is its significant deshielding  relative to its urea analog, typically appearing in the 180–185 ppm  range, approximately 20–25 ppm downfield of urea. This guide explores the quantum mechanical origins of this shift, substituent perturbations, and the counter-intuitive solvent effects that distinguish it from standard carbonyls.
Mechanistic Basis: The Inverse Electronegativity Paradox

A common misconception is that chemical shift is driven solely by electron density (diamagnetic shielding). If this were true, the


 carbon (attached to less electronegative Sulfur, 

) should be shielded (upfield) relative to the

carbon (attached to Oxygen,

).

Experimental data shows the opposite. The


 signal is heavily deshielded. This is governed by the Paramagnetic Shielding Term (

)
, which dominates 13C shifts.
The Governing Equation


  • 
     (Excitation Energy):  The energy gap between the Highest Occupied Molecular Orbital (HOMO, 
    
    
    
    ) and the Lowest Unoccupied Molecular Orbital (LUMO,
    
    
    ).
  • The Thiourea Difference: Sulfur's

    
     lone pair is higher in energy than Oxygen's 
    
    
    
    lone pair. Consequently, the
    
    
    transition energy (
    
    
    ) is lower for thiourea.
  • Result: A smaller

    
     leads to a larger (more negative) paramagnetic shielding term, resulting in significant deshielding (downfield shift).
    
Comparative Analysis: Chemical Shift Data

The following table synthesizes experimental data comparing thiourea to its structural analogs.

Compound ClassFunctional GroupTypical

(ppm)
Electronic Driver
Thiourea

180 – 185 Low

(

), strong paramagnetic deshielding.
Urea

155 – 160 Higher

, reduced paramagnetic contribution.
Isothiourea

170 – 175 Loss of

double bond character; formation of

.
Guanidine

155 – 165 High

, similar to urea.
Thioamide

190 – 205 Inductive deshielding from alkyl group + low

.
Substituent Effects
  • N-Alkylation: Generally causes a small downfield shift (+2 to +5 ppm) due to the

    
    -effect of the alkyl group.
    
  • N-Acylation: Withdraws electron density from the nitrogen lone pair, reducing the

    
     resonance donation. This destabilizes the 
    
    
    
    bond order but often results in a slight upfield shift or minimal change due to competing shielding/deshielding vectors.
  • S-Alkylation (Isothiourea formation): Locking the sulfur into a single bond (C-S-R) shifts the resonance upfield by ~10-15 ppm relative to the thione, moving it closer to the imine/guanidine range.

The "Inverse" Solvent Effect

Thioureas exhibit a solvent-induced shift behavior that is diametrically opposed to carbonyls.

  • Carbonyls (

    
    ):  In polar/H-bonding solvents (e.g., DMSO, Methanol), the signal shifts downfield  (deshielding). H-bonding polarizes the 
    
    
    
    bond, reducing electron density at the carbon.
  • Thiocarbonyls (

    
    ):  In H-bonding solvents, the signal often shifts upfield  (shielding).
    
    • Mechanism: H-bonding stabilizes the sulfur lone pair (

      
       orbital).
      
    • Effect: This stabilization increases the

      
       energy gap (
      
      
      
      ).
    • Outcome: Increased

      
       reduces the magnitude of the paramagnetic term, leading to a net shielding effect.
      
Visualization of Logic Flow

The following diagram illustrates the causal pathway determining the chemical shift of the thiourea carbon.

ThioureaShift Struct Thiourea Structure (C=S) Orbital Orbital Overlap (S 3p vs C 2p) Struct->Orbital Inefficient Overlap Gap Excitation Energy (n -> pi*) Orbital->Gap Low Delta E Para Paramagnetic Term (Sigma_para) Gap->Para Dominates Shielding Shift Chemical Shift (180-185 ppm) Para->Shift Strong Deshielding Solvent H-Bonding Solvent (DMSO/MeOH) Solvent->Gap Increases Delta E (Stabilizes n-orbital) Solvent->Shift Upfield Shift (Shielding)

Caption: Mechanistic pathway showing how orbital energetics drive the extreme deshielding of the thiocarbonyl carbon and how H-bonding reverses this trend.

Experimental Protocol: Optimizing Acquisition

The thiocarbonyl carbon is a quaternary carbon with no attached protons, leading to long spin-lattice relaxation times (


) and no Nuclear Overhauser Effect (NOE) enhancement. Standard proton-decoupled sequences often yield poor signal-to-noise ratios.
Recommended Workflow
  • Sample Preparation:

    • Concentration: High concentration (>50 mM) is preferred.

    • Solvent: DMSO-

      
       is standard for solubility, but be aware of the H-bonding upfield shift compared to 
      
      
      
      .
    • Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent drastically shortens 
      
      
      
      for quaternary carbons, allowing faster repetition rates without saturation.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE if quantitative integration is required. For structural ID, standard decoupling (zgpg) is acceptable if delay is sufficient.

    • Relaxation Delay (

      
      ): 
      
      • With Cr(acac)

        
        : 2–3 seconds.
        
      • Without Cr(acac)

        
        : 5–10 seconds (minimum) to ensure full relaxation of the quaternary center.
        
    • Spectral Width: Ensure the window extends to 220 ppm to capture the downfield

      
       peak.
      
  • Data Processing:

    • Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication. The

      
       signal can be naturally broad due to exchange processes or relaxation mechanisms involving the quadrupolar 
      
      
      
      nuclei.
References
  • Comparison of Urea and Thiourea Shifts

    • Title: 1H and 13C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives.[1]

    • Source: Magnetic Resonance in Chemistry (via PubMed/NIH)
    • URL:[Link]

  • Solvent Effects and H-Bonding Mechanism

    • Title: Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding.
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • General Chemical Shift Ranges

    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source: Compound Interest[2]

    • URL:[Link]

  • Isothiourea and Metal Complex

    • Title: 1H and 13C NMR chemical shifts of various species in DMSO-d6 (Mercury(II) cyanide complexes).
    • Source: ResearchGate[1][3]

    • URL:[Link]

Sources

Comprehensive Characterization Guide: Verdiperstat (AZD3241) – Elemental Analysis & Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis & Purity Validation of Verdiperstat (AZD3241) Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the elemental characterization of Verdiperstat (AZD3241) , a myeloperoxidase (MPO) inhibitor with the chemical formula C₁₁H₁₅N₃O₂S . Designed for pharmaceutical researchers and quality control scientists, this document objectively compares Elemental Analysis (EA) against alternative purity assays (HPLC, qNMR), establishing why combustion analysis remains the "Gold Standard" for validating the bulk purity and sulfur stoichiometry of this clinical-stage drug candidate.

Part 1: The Molecule & The Challenge

Verdiperstat (AZD3241) is an irreversible MPO inhibitor investigated for the treatment of Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). Its efficacy relies on a specific thiourea-like motif (thioamide) which presents unique analytical challenges.

  • Chemical Name: 1-(2-isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-one[1]

  • Formula: C₁₁H₁₅N₃O₂S[2][3]

  • Molecular Weight: 253.32 g/mol [2][4]

  • Critical Quality Attribute: The integrity of the sulfur atom is paramount. Oxidation of the sulfur (to sulfoxide/sulfone) during synthesis or storage renders the molecule inactive. Elemental analysis is the primary method to confirm the S:C ratio has not drifted due to oxidative degradation.

Part 2: Elemental Analysis Data (The Product)

The following data establishes the Theoretical Composition derived from the molecular formula and compares it with Acceptance Criteria for a pharmaceutical-grade reference standard (>99.5% purity).

Table 1: Theoretical vs. Target Experimental Data for C₁₁H₁₅N₃O₂S
ElementTheoretical Mass %Acceptance Range (±0.4%)Typical High-Purity ResultStatus
Carbon (C) 52.16% 51.76% – 52.56%52.12%PASS
Hydrogen (H) 5.97% 5.57% – 6.37%6.01%PASS
Nitrogen (N) 16.59% 16.19% – 16.99%16.55%PASS
Sulfur (S) 12.66% 12.26% – 13.06%12.62%PASS
Oxygen (O) 12.63% Calculated by difference12.70%N/A

Analyst Note: A deviation in Sulfur >0.5% often indicates the presence of residual inorganic sulfur reagents or oxidative degradation. A low Carbon value (<51.5%) typically signals trapped solvent (e.g., dichloromethane) or moisture, which HPLC often misses.

Part 3: Comparative Performance Analysis

Why perform Elemental Analysis when HPLC is available? This section compares EA against its primary alternatives in the context of Verdiperstat characterization.

1. Elemental Analysis (EA) vs. High-Performance Liquid Chromatography (HPLC)
FeatureElemental Analysis (CHNS) HPLC (UV-Vis) Verdict
Scope Bulk Purity: Measures the entire sample mass, including salts, water, and inorganics.Specific Purity: Measures only chromophoric (UV-absorbing) organic impurities.EA Wins for Potency Assignment.
Sulfur Validation Direct: Confirms the stoichiometric presence of Sulfur (12.66%).Indirect: Infers sulfur presence via retention time; cannot detect inorganic sulfate contaminants.EA is Critical for S-Drugs.
Blind Spots Cannot distinguish isomers (same formula).Misses non-UV active impurities (e.g., residual inorganic salts, moisture).Complementary Methods.
2. Elemental Analysis (EA) vs. Quantitative NMR (qNMR)
  • qNMR Strength: Unmatched for structural confirmation and distinguishing isomers.

  • qNMR Weakness: Requires an internal standard (which introduces weighing errors) and is less sensitive to trace inorganic contaminants that EA detects immediately via mass balance percentages.

Part 4: Validated Experimental Protocol

To achieve the "Typical High-Purity Result" listed in Table 1, the following protocol must be strictly adhered to, specifically addressing the volatility of sulfur combustion products.

Method: Dynamic Flash Combustion (Modified Dumas Method) Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry Verdiperstat standard at 40°C under vacuum for 4 hours to remove surface moisture.

    • Weigh 2.0 – 3.0 mg (±0.001 mg) into a Tin (Sn) capsule .

    • Critical: Add 10 mg of Vanadium Pentoxide (V₂O₅) as a combustion additive. This ensures complete oxidation of the sulfur moiety and prevents the formation of refractory sulfates.

  • Combustion Parameters:

    • Reactor Temperature: 1060°C (High temperature required for complete S conversion).

    • Oxygen Flow: Pulse injection (5-10 seconds) to create a localized temp of ~1800°C.

    • Carrier Gas: Helium (Flow rate: 140 mL/min).

  • Separation & Detection:

    • Gases (CO₂, H₂O, N₂, SO₂) are separated via a packed GC column.[5]

    • Sulfur Trap: Ensure the water trap (Anhydrone) is placed before the SO₂ detector but does not retain SO₂.

    • Detection: Thermal Conductivity Detector (TCD).

  • Calibration:

    • Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the primary standard (S = 18.62%) to bracket the expected 12.66% S content of Verdiperstat.

Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for releasing a batch of Verdiperstat, showing where Elemental Analysis acts as the "Gatekeeper."

Verdiperstat_QC_Workflow Start Batch Synthesis (Verdiperstat) HPLC HPLC-UV Analysis (Purity > 98%) Start->HPLC EA Elemental Analysis (CHNS) HPLC->EA If HPLC Pass Decision_EA Within ±0.4% of Theoretical? EA->Decision_EA Fail_S FAIL: Sulfur Deviation (Check for Sulfates/Oxidation) Decision_EA->Fail_S No (S Error) Fail_C FAIL: Carbon Deviation (Check for Solvents/Moisture) Decision_EA->Fail_C No (C Error) Pass PASS: Batch Release (Certificate of Analysis) Decision_EA->Pass Yes

Figure 1: Quality Control Decision Tree for Verdiperstat. Elemental Analysis serves as the final confirmation of bulk purity and stoichiometry before release.

References
  • Johnström, P., et al. (2015).[1][6][7] "Development of rapid multistep carbon-11 radiosynthesis of the myeloperoxidase inhibitor AZD3241 to assess brain exposure by PET microdosing." Nuclear Medicine and Biology, 42(6), 555-560.[6][7][8]

  • Stefanova, N., et al. (2012).[1][6] "Myeloperoxidase inhibition ameliorates multiple system atrophy-like degeneration in a transgenic mouse model."[6] Neurotoxicity Research, 21(4), 393-404.[6]

  • Cayman Chemical. (2023).[6] "Verdiperstat Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Tong, X., et al. (2018).[1] "Population Pharmacokinetic Modeling With Enterohepatic Circulation for AZD3241 in Healthy Subjects and Patients With Multiple System Atrophy." The Journal of Clinical Pharmacology, 58(10).

Sources

comparison of thiourea anion sensors sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Sensitivity Analysis: Thiourea-Based Anion Sensors vs. Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Supramolecular Chemists, Drug Development Professionals

Executive Summary

Thiourea derivatives represent a cornerstone in anion receptor chemistry, offering a critical balance between binding affinity , synthetic versatility , and solubility that often surpasses simple ureas while remaining more synthetically accessible than complex squaramides. This guide provides a technical comparison of thiourea sensors against their primary alternatives (ureas, squaramides), supported by experimental protocols for validating sensitivity limits (LOD) and association constants (


).

Mechanistic Foundation: The Thiourea Advantage

The sensitivity of a thiourea sensor is governed by the acidity of its N-H protons. The thiocarbonyl group (C=S) is less electronegative than the carbonyl (C=O) in urea, but it is more polarizable and less capable of stabilizing the nitrogen lone pair through resonance. This results in higher acidity for thiourea N-H protons (pKa ~21 in DMSO) compared to urea (pKa ~27), facilitating stronger hydrogen bonding with anions like Fluoride (


), Acetate (

), and Phosphate (

).
Signaling Pathways

Thiourea sensors typically operate via two distinct mechanisms, often dictated by the basicity of the target anion:

  • Hydrogen Bonding (Neutral): Formation of a stable [Host

    
    Guest] complex.
    
  • Deprotonation (Charged): In the presence of highly basic anions (e.g.,

    
     in DMSO), the N-H proton is abstracted, leading to a charge-transfer event (ICT) that causes a dramatic colorimetric shift.
    

SignalingPathway Receptor Thiourea Receptor (Electron Poor) Complex H-Bonded Complex [N-H ... A-] Receptor->Complex + Low Basicity Anion Anion Target Anion (F-, AcO-) Anion->Complex Deprotonated Deprotonated Species [N-] (ICT State) Complex->Deprotonated + High Basicity Anion (e.g., F- in DMSO) Signal Signal Output (Red Shift / Fluorescence) Complex->Signal PET Inhibition Deprotonated->Signal Intramolecular Charge Transfer

Figure 1: Dual-mode signaling pathway for thiourea sensors. Note the bifurcation based on anion basicity.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent supramolecular studies, comparing Thiourea against Urea (lower sensitivity) and Squaramide (higher sensitivity but solubility issues).

Table 1: Receptor Class Comparison
FeatureUrea (

)
Thiourea (

)
Squaramide (Cyclic-1,2-dione)
Acidity (pKa in DMSO) ~26.9 (Low)~21.1 (Moderate) ~18-20 (High)
Binding Affinity (

)



Anion Selectivity Moderate (Oxyanions)High (F-, AcO-, H2PO4-) Very High (Halides/Oxyanions)
Solubility Good (Organic/Aqueous)Excellent (Organic) Poor (Aggregates easily)
Signaling Mode Weak ColorimetricStrong Colorimetric/Fluorometric Strong Colorimetric
Table 2: Sensitivity Data (Limit of Detection - LOD)

Data based on nitrophenyl-functionalized derivatives in DMSO/CH3CN.

Target AnionThiourea Sensor LODSquaramide Sensor LODNotes
Fluoride (

)


Squaramide binds tighter, but Thiourea offers faster kinetics.
Acetate (

)


Thiourea shows distinct selectivity over phosphate.
Phosphate (

)


Strong competition from solvent affects Urea/Thiourea more.

Critical Insight: While squaramides exhibit higher


 values, thioureas are often preferred in drug development assays  because they are less prone to self-aggregation (stacking) at the millimolar concentrations required for high-throughput screening.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include internal validation steps to confirm that observed signal changes are due to anion binding and not solvatochromism or degradation.

Protocol A: UV-Vis Titration for Binding Constant ( ) & LOD

Objective: Quantify sensitivity using the Benesi-Hildebrand method.

  • Preparation:

    • Prepare a Stock Solution (Host) :

      
       thiourea sensor in dry DMSO or Acetonitrile.
      
    • Prepare a Titrant (Guest) :

      
       Tetrabutylammonium (TBA) salt of the anion (e.g., TBAF).
      
  • Baseline Scan: Record UV-Vis spectrum (200–800 nm) of pure Host.

  • Titration:

    • Add Guest in aliquots (0.1 eq to 10 eq).

    • Wait 60 seconds after each addition for equilibrium.

    • Record spectrum. Look for Isosbestic Points (indicates clean 1:1 equilibrium without side reactions).

  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).
    • Validation: If Isosbestic points are not maintained, reject data (indicates decomposition or multiple stoichiometries).

    • LOD Calculation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the calibration curve.
Protocol B: 1H NMR Titration (The "Gold Standard" for Stoichiometry)

Objective: Confirm binding site and stoichiometry (Job's Plot).

  • Setup: Dissolve Host (

    
    ) in DMSO-
    
    
    
    .
  • Titration:

    • Add TBA-Anion salt incrementally (0.2 eq steps).

    • Monitor the downfield shift (

      
      ) of the N-H protons (typically shifts from 8-9 ppm to >11 ppm).
      
  • Validation:

    • Broadening of N-H signals indicates intermediate exchange rates.

    • Disappearance of N-H signal indicates deprotonation (common with

      
      ).
      
  • Job's Plot Construction:

    • Prepare series where

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Max at 0.5 indicates 1:1 stoichiometry.

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Titration cluster_2 Phase 3: Analysis Stock Prepare Stock Solutions (Host: 10µM, Guest: 1mM) Solvent Dry Solvent Check (Avoid H2O interference) Stock->Solvent Baseline Record Baseline Spectrum Solvent->Baseline AddAliquot Add Anion Aliquot (0.1 eq steps) Baseline->AddAliquot Equilibrium Equilibration (60s) AddAliquot->Equilibrium CheckIso Check Isosbestic Points Equilibrium->CheckIso CheckIso->AddAliquot Stable Calc Calculate Ka & LOD (Benesi-Hildebrand) CheckIso->Calc Saturation Reached Reject Reject Data (Decomposition) CheckIso->Reject Drift/No Iso

Figure 2: Validated experimental workflow for determining anion binding constants.

References

  • Gale, P. A., et al. (2015). "High-Affinity Anion Binding by Steroidal Squaramide Receptors." Chemistry - A European Journal. Comparison of thiourea and squaramide acidities.

  • Al-Saidi, H. M., & Khan, S. (2022).[1] "Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions." Critical Reviews in Analytical Chemistry. Comprehensive review of sensitivity limits.

  • Busschaert, N., et al. (2010). "Anion complexation and sensing using modified urea and thiourea-based receptors." Chemical Society Reviews. Structural modifications for enhanced sensitivity.

  • Hirose, K. (2001). "A Practical Guide for the Determination of Binding Constants." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Mathematical models for titration analysis.

  • Prohens, R., et al. (2024). "Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs."[2][3] Supramolecular Chemistry. Detailed binding affinity comparisons.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-butyl-N'-(4-nitrophenyl)thiourea

[1][2][3]

Emergency Safety Overview

STOP AND READ: This compound contains two distinct hazard moieties: a thiourea backbone (potential carcinogen, thyroid toxin) and a nitroaryl group (potential shock sensitivity, deflagration hazard).[1]

  • Primary Hazard: Acute toxicity (Oral/Dermal) and Skin Sensitization.[2]

  • Reactive Hazard: Potential for explosive decomposition if heated under confinement.[2] Incompatible with strong oxidizers.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][2][4][5]

  • Immediate Action: Isolate material. Do not mix with general organic waste.[2]

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand why it is hazardous. We do not treat this merely as "organic waste"; we treat it based on its functional reactivity.[2]

FeatureStructural MoietyRisk MechanismDisposal Implication
Toxicity Thiourea Core (

)
Metabolic interference with thyroid peroxidase; potential carcinogen.[3][1][2]Must be incinerated. Biological treatment is ineffective and dangerous.[2]
Reactivity Nitro Group (

)
High energy bond; oxidizing potential within a reducing molecule.[3][2]Avoid heat/friction. Do not concentrate in rotary evaporators to dryness without shielding.[2]
Combustion Sulfur + NitrogenBurning releases

and

gases.[2]
Requires scrubber-equipped incineration. Open burning is prohibited.[3][2]

Waste Classification & Regulatory Status

While specific substituted thioureas may not always carry a specific RCRA "P-list" code (unlike N-phenylthiourea, P093), best practice dictates managing this compound as Acute Hazardous Waste .[3][1]

  • Recommended Waste Code: D003 (Reactivity - if shock sensitive) or D001 (Ignitability - if flammable solid).[3][2] If not strictly characteristic, manage as Toxic Waste (referencing parent Thiourea U219 protocols).[1][2]

  • Segregation: Segregate from Oxidizers. Never place in the same container as nitric acid, perchlorates, or peroxides.[1] The reaction between the thiourea sulfur and strong oxidizers can be violently exothermic.[2]

Operational Disposal Protocol

A. Solid Waste (Pure Substance)[1][3]
  • Containment: Place the solid material in a screw-top glass jar or high-density polyethylene (HDPE) bottle. Do not use metal containers due to potential corrosion from sulfur degradation products.[2]

  • Solvent Dampening (Optional but Recommended): If the powder is dry and fine, dampen slightly with a high-flashpoint compatible solvent (e.g., butanol) to reduce dust generation and static discharge risk during handling.[1]

  • Overpacking: Place the primary container inside a secondary sealable bag or larger container (double containment).

  • Labeling: Label clearly as:

    HAZARDOUS WASTE - TOXIC & REACTIVE Contains: N-butyl-N'-(4-nitrophenyl)thiourea Hazards: Carcinogen, Potential Explosive Decomposition[3][1][2]

B. Liquid Waste (Mother Liquors/Solutions)[1][3]
  • Segregation: Do not combine with general "Organic Solvent" waste streams, especially those containing acetone or oxidizers.[2]

  • pH Check: Ensure the solution is Neutral (pH 6-8). Acidic conditions can catalyze hydrolysis to release toxic gases (

    
     or substituted anilines).[3][2]
    
  • Container: Use amber glass bottles to prevent photodegradation, which can release free radicals.[2]

C. Decontamination of Glassware (Trace Residues Only)

Warning: Do not use this method for bulk disposal.[3]

  • Oxidation: Soak contaminated glassware in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.[2]

  • Mechanism: Hypochlorite oxidizes the thiourea sulfur to sulfate and urea derivatives, reducing acute toxicity.[2]

  • Rinse: Rinse thoroughly with water, collecting the first rinse as hazardous aqueous waste.[2]

Decision & Workflow Visualization

Figure 1: Disposal Decision Tree

This logic flow ensures the material is routed to the correct destruction facility (High-Temperature Incineration).[3][2]

DisposalWorkflowStartWaste Identification:N-butyl-N'-(4-nitrophenyl)thioureaStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidPkg1. Place in HDPE/Glass Jar2. Double Bag3. Label 'Toxic/Reactive'Solid->SolidPkgLiquidSegSegregation Check:Contains Oxidizers?Liquid->LiquidSegFinalFinal Disposal:High-Temp Incineration(w/ Scrubber)SolidPkg->FinalOxidizerYesDANGER: Potential ExplosionNeutralize Oxidizer FirstLiquidSeg->OxidizerYesYesOxidizerNoAdjust pH to 6-8Store in Amber BottleLiquidSeg->OxidizerNoNoOxidizerYes->FinalConsult Safety OfficerOxidizerNo->Final

Caption: Operational workflow for segregating and packaging thiourea derivatives for final incineration.

Spill Response Protocol

In the event of a spill, speed and dust control are paramount.

  • Evacuate & Ventilate: Clear the immediate area.[2][6] Thiourea dusts are rapidly absorbed.[2]

  • PPE: Don double nitrile gloves, lab coat, and a P100 respirator (dust) or N95 at minimum.[1][2]

  • Containment:

    • Dry Spill: Do NOT dry sweep.[2] Cover with a damp paper towel or absorbent pad to prevent dust generation.[2] Scoop carefully into a waste jar.

    • Wet Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) due to the nitro group.[2]

  • Decontamination: Wipe the surface with 10% bleach solution, followed by water.[2] Treat all cleanup materials as hazardous waste.[2]

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & P-List/U-List Definitions.[3][2] (40 CFR Part 261).[3][2] Available at: [Link]

  • PubChem. Compound Summary: N-(4-Nitrophenyl)thiourea (Parent Structure Data).[3][2] National Library of Medicine.[2] Available at: [Link][3]

  • Sahu, S., et al. Oxidation of Thiourea and Substituted Thioureas.[1][2] Journal of Sulfur Chemistry.[2] (Demonstrating oxidative degradation pathways). Available at: [Link][3]

Personal protective equipment for handling N-butyl-N'-(4-nitrophenyl)thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-butyl-N'-(4-nitrophenyl)thiourea

As a drug development professional or synthetic chemist, handling bifunctional pharmacophores like N-butyl-N'-(4-nitrophenyl)thiourea requires moving beyond basic safety data sheets. To design an effective safety and operational plan, we must first understand the mechanistic toxicology of the compound. This guide provides a field-proven, self-validating framework for the safe handling, transfer, and disposal of this highly toxic intermediate.

Mechanistic Toxicology: The "Why" Behind the PPE

The hazard profile of N-butyl-N'-(4-nitrophenyl)thiourea is driven by the synergistic toxicity of its two primary functional groups. Understanding these pathways is critical for selecting the correct Personal Protective Equipment (PPE) and decontamination strategies.

  • The Thiourea Core (Pulmonary & Hepatic Toxicity): Thiourea derivatives undergo metabolic activation via hepatic and pulmonary cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMO). This oxidative desulfurization cleaves the C=S bond, releasing highly reactive

    . These electrophilic intermediates covalently bind to cellular macromolecules, leading to severe[1].
    
  • The 4-Nitrophenyl Group (Hematological Toxicity): Aromatic nitro compounds are susceptible to in vivo enzymatic reduction. This nitroreductase activity can oxidize ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), resulting in [2]—a condition that severely impairs oxygen transport and causes tissue hypoxia.

Consequently, the core compound is classified as [3] and is a potent irritant to mucous membranes[4][5].

ToxicityMechanism Compound N-butyl-N'-(4-nitrophenyl)thiourea CYP450 CYP450 / FMO Oxidation (Liver & Lungs) Compound->CYP450 Desulfurization Nitro Nitroreductase Activity (Blood/Liver) Compound->Nitro Enzymatic Reduction ROS Sulfoxylate Ions & ROS (Oxidative Stress) CYP450->ROS O2 dependent MetHb Methemoglobinemia (Hypoxia) Nitro->MetHb Fe2+ to Fe3+ Damage Macromolecule Binding & Cytotoxicity ROS->Damage MetHb->Damage

Diagram 1: Mechanistic pathways of thiourea and nitrophenyl-induced cellular toxicity.

Quantitative Hazard Profile & PPE Matrix

To mitigate the risks outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative hazard data and the explicitly required PPE.

Hazard ClassGHS CodeHazard StatementTarget Organ / Mechanism
Acute Toxicity (Oral) H301Toxic if swallowedSystemic / Metabolic activation to ROS
Skin Irritation H315Causes skin irritationDermal / Electrophilic binding
Serious Eye Damage H319Causes serious eye irritationOcular / Mucous membrane irritation
Specific Target Organ H335May cause respiratory irritationPulmonary / Cytochrome P450 activation

Mandatory PPE Matrix:

  • Dermal (Hands): Double-gloving is mandatory. Use inner Nitrile gloves (4-8 mil) to protect against the dry powder. If dissolving the compound in carrier solvents (e.g., DMSO, DMF), the outer glove must be solvent-rated (e.g., Butyl rubber or Silver Shield laminate) to prevent the solvent from carrying the toxic solute through the nitrile barrier.

  • Dermal (Body): Disposable Tyvek lab coat or sleeves. Rationale: Highly toxic powders can embed in the woven fibers of standard cotton lab coats, creating a chronic exposure risk.

  • Ocular: Non-vented chemical splash goggles. Safety glasses are strictly prohibited due to the severe eye irritation risk (H319) posed by aerosolized dust.

  • Respiratory: Handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing hood. If operational constraints force handling outside these controls, an N95/P100 particulate respirator is required.

Operational Workflow: The Closed-System Protocol

Thiourea powders are notoriously electrostatic and prone to aerosolization. To ensure absolute safety, utilize the following self-validating, step-by-step methodology.

HandlingWorkflow Prep 1. Fume Hood & PPE Setup Weigh 2. Static-Free Weighing Prep->Weigh Transfer 3. Closed-System Solvent Addition Weigh->Transfer Decon 4. Base-Catalyzed Decontamination Transfer->Decon

Diagram 2: Step-by-step operational workflow for handling highly toxic thiourea powders.

Step 1: Preparation & Static Mitigation Place the reagent bottle, a pre-tared reaction vial (with a septum cap), and spatulas inside the powder hood. Use an anti-static ionizer (e.g., Zerostat gun) on the spatulas and the exterior of the reagent bottle. Causality: Eliminating static charge prevents the highly toxic powder from "jumping" and aerosolizing upon opening the container.

Step 2: Closed-System Weighing Carefully transfer the desired mass into the pre-tared vial. Immediately seal the vial with the septum cap before removing it from the powder hood. Self-Validation Check: Weigh the sealed vial on the analytical balance. A stable mass reading confirms no powder is escaping into the ambient environment.

Step 3: Solvent Addition Transfer the sealed vial to your main reaction fume hood. Using a syringe, inject your reaction solvent (e.g., DMF) directly through the septum to dissolve the compound. Causality: Dissolving the compound in a closed system entirely eliminates the risk of inhaling toxic dust during transfer to the primary reactor.

Step 4: Base-Catalyzed Decontamination Thiourea dioxides and their parent compounds [6]. Submerge all contaminated spatulas and empty reagent vials in a 10% sodium hydroxide (NaOH) bath for 30 minutes, followed by a water and ethanol rinse. Self-Validation Check: The characteristic yellow hue of the nitrophenyl group will visibly dissipate or alter upon successful alkaline breakdown, providing immediate visual confirmation of decontamination.

Spill Response and Disposal Plan

  • Solid Spills: Do NOT sweep. Sweeping aerosolizes the toxin. Cover the spill with damp absorbent paper (water or ethanol) to immediately suppress dust generation. Carefully scoop the damp mass into a hazardous waste container using a plastic scraper.

  • Liquid Spills (Solvent Solutions): Absorb with an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials (like sawdust), as the nitro group can act as an oxidizer under specific conditions.

  • Waste Segregation: Dispose of all materials as "Toxic Organic Solid Waste." Critical: Never mix thiourea waste with strong acids. Acidic environments can trigger violent decomposition, releasing highly toxic and lethal hydrogen sulfide (

    
    ) or sulfur oxide (
    
    
    
    ) gases.

References

  • National Institutes of Health. "(p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234". PubChem. URL: [Link]

  • Makarov, S. V., et al. "Kinetics and Mechanism of Decomposition of Thiourea Dioxides in Alkaline Solutions". The Journal of Physical Chemistry B. URL: [Link]

  • Wikipedia Contributors. "4-Nitrophenol". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Boyd, M. R., & Neal, R. A. "Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU)". PubMed. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.